Dexamethasone phosphate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H30FO8P |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
[1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ |
Clé InChI |
VQODGRNSFPNSQE-SOEBWSEYSA-N |
SMILES isomérique |
[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])OP(=O)(O)O)O)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dexamethasone Phosphate-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexamethasone (B1670325) phosphate (B84403) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Its deuterated analog, Dexamethasone phosphate-d4, serves as an invaluable tool in analytical and research settings, primarily as an internal standard for mass spectrometry-based quantification of dexamethasone and its phosphate ester. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties, enabling precise and accurate measurements in complex biological matrices. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis methodology, a validated analytical protocol for its use, and an exploration of the intricate glucocorticoid receptor signaling pathway through which dexamethasone exerts its pharmacological effects.
Physicochemical Properties
This compound is a stable, isotopically labeled form of dexamethasone phosphate. The deuterium atoms are strategically placed to ensure stability and prevent exchange under typical experimental conditions. A summary of its key physicochemical properties, alongside those of its non-deuterated counterpart, is presented below for comparative analysis.
| Property | This compound | Dexamethasone Phosphate[1] |
| IUPAC Name | [1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate[2] | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
| Molecular Formula | C22H26D4FO8P | C22H30FO8P |
| Molecular Weight | 476.5 g/mol [2] | 472.4 g/mol [1] |
| Monoisotopic Mass | 476.19134005 Da[2] | 472.16623307 Da[1] |
| CAS Number | Not available | 312-93-6 |
| Appearance | White to off-white solid | White to practically white powder |
| Solubility | Soluble in methanol, DMSO | Soluble in water |
| Storage | -20°C for long-term storage | Room temperature or as specified |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the deuteration of a suitable dexamethasone precursor, followed by phosphorylation. The following protocol is a representative method adapted from general procedures for steroid deuteration and phosphorylation.
Experimental Protocol: Synthesis of Dexamethasone-d4 and subsequent phosphorylation
Part A: Deuteration of Dexamethasone
-
Preparation of Deuterated Reagent: A solution of sodium deuteroxide (NaOD) in deuterium oxide (D2O) is prepared (e.g., 5% w/v).
-
Deuterium Exchange: Dexamethasone is dissolved in an appropriate solvent (e.g., deuterated methanol, MeOD). The NaOD/D2O solution is added, and the mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) to allow for the exchange of protons at the C4, C6, and C21 positions with deuterium.
-
Neutralization and Extraction: The reaction is quenched by the addition of a weak acid (e.g., ammonium (B1175870) chloride in D2O). The deuterated dexamethasone (Dexamethasone-d4) is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Part B: Phosphorylation of Dexamethasone-d4
-
Reaction Setup: Dexamethasone-d4 is dissolved in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -40°C to -35°C).[3]
-
Phosphorylating Agent Addition: A phosphorylating agent, such as pyrophosphoryl chloride, is added dropwise to the cooled solution.[3] The reaction mixture is stirred at this temperature for a defined period (e.g., 1-2 hours).
-
Quenching and Workup: The reaction is quenched by the slow addition of purified water. The mixture is then neutralized with a base, such as sodium bicarbonate solution.
-
Isolation and Purification: The aqueous layer is separated and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified, and the this compound is extracted with a suitable organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Analytical Methodology: Quantification by LC-MS/MS
This compound is predominantly used as an internal standard for the accurate quantification of dexamethasone and its phosphate ester in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Quantification of Dexamethasone using this compound Internal Standard
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both dexamethasone and Dexamethasone-d4.
-
Dexamethasone: e.g., m/z 393.2 → 373.2
-
Dexamethasone-d4: e.g., m/z 397.2 → 377.2
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
| Parameter | Typical Value/Condition |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Dexamethasone) | 393.2 → 373.2 |
| MRM Transition (Dexamethasone-d4) | 397.2 → 377.2 |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
Workflow for Bioanalytical Quantification
References
A Comprehensive Technical Guide to Dexamethasone Phosphate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to Dexamethasone (B1670325) Phosphate-d4. It is intended to serve as a valuable resource for professionals engaged in research and development involving this compound.
Chemical Structure and Identification
Dexamethasone phosphate-d4 is the deuterated form of Dexamethasone phosphate (B84403), a synthetic glucocorticoid. The deuterium (B1214612) labeling is a critical tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous and non-labeled administered drug.
Below is a summary of the key chemical identifiers for this compound and its non-deuterated analog.
| Identifier | This compound | Dexamethasone Phosphate |
| Molecular Formula | C22H26D4FO8P[1] | C22H30FO8P[2][3][4] |
| Molecular Weight | 476.47 g/mol [1] | 472.4 g/mol [3][4] |
| IUPAC Name | [1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate[2] | (11beta,16alpha)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate[4] |
| SMILES String | [2H]C1C[C@H]2[C@@H]3C--INVALID-LINK--C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])OP(=O)(O)O)O">C@HC[2] | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)--INVALID-LINK--C[C@]2(C)[C@]1(C(=O)COP(=O)(O)O)O[3] |
| InChI Key | Not explicitly found for d4, but related to the non-deuterated form. | VQODGRNSFPNSQE-CXSFZGCWSA-N[3] |
| PubChem CID | 131709024[2] | 9400[4] |
Mechanism of Action
Dexamethasone, the active form of Dexamethasone phosphate, is a potent glucocorticoid that exerts its effects by binding to glucocorticoid receptors (GR)[5][6]. This interaction leads to a cascade of events that ultimately modulate gene expression, resulting in anti-inflammatory and immunosuppressive actions[5][6].
The mechanism can be summarized as follows:
-
Cellular Entry and Receptor Binding: Dexamethasone, being lipophilic, readily crosses the cell membrane and binds to the glucocorticoid receptor in the cytoplasm, forming a ligand-receptor complex[5].
-
Nuclear Translocation: This complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes[5].
The signaling pathway is illustrated in the diagram below.
Caption: Glucocorticoid receptor signaling pathway for Dexamethasone.
Experimental Protocols
A one-step method for the preparation of Dexamethasone sodium phosphate has been described, which can be adapted for the synthesis of the deuterated analog.[7][8]
Materials:
-
Dexamethasone (or Dexamethasone-d4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Pyrophosphoryl chloride
-
Purified water
-
Sodium hydroxide (B78521) solution
-
Activated carbon
Procedure:
-
Add 2000 mL of anhydrous THF to a reaction vessel, followed by 392g (1.0 mol) of Dexamethasone. Stir to disperse and cool the mixture to -50°C.
-
Slowly add 755g (3.0 mol) of pyrophosphoryl chloride dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed for 1 hour. Monitor the reaction to ensure the residual Dexamethasone is ≤1.0%.
-
Add 1000 mL of purified water for hydrolysis and slowly warm the mixture to room temperature with thorough stirring.
-
Add 1500 mL of toluene and allow the phases to separate. Collect the organic (oil) phase.
-
To the toluene phase, add sodium hydroxide solution dropwise to adjust the pH to 10. Allow the phases to separate and collect the aqueous phase.
-
Add activated carbon to the aqueous phase and stir for 30 minutes for decolorization, then filter.
-
Add acetone (equal in volume to the sodium hydroxide solution used) to the filtrate to induce crystallization.
-
Allow the crystals to grow, then collect them by centrifugation and dry to obtain Dexamethasone sodium phosphate.
The workflow for this synthesis is depicted below.
Caption: Workflow for the one-step synthesis of Dexamethasone Sodium Phosphate.
Several HPLC methods have been developed for the analysis of Dexamethasone and Dexamethasone phosphate in various matrices.[9][10][11][12] Below is a representative protocol.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile (B52724) and water (or a buffered aqueous solution)
-
This compound standard
-
Sample for analysis
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v). Sonicate for 20 minutes and filter through a 0.45 µm filter.[9]
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Preparation: Prepare the sample by dissolving or extracting it in a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound based on the peak area and the calibration curve.
The general workflow for HPLC analysis is illustrated below.
Caption: General workflow for HPLC analysis of this compound.
Physicochemical and Pharmacokinetic Data
The following table summarizes key physicochemical and pharmacokinetic parameters for Dexamethasone and its phosphate form.
| Parameter | Value | Reference |
| Dexamethasone Solubility in Water | 100 µg/mL (lipophilic) | [13] |
| Dexamethasone Sodium Phosphate Solubility in Water | Freely soluble (100-1000 mg/mL) | [12] |
| Dexamethasone Plasma Protein Binding | ~77% | [6] |
| Dexamethasone Terminal Half-life (oral) | 4 hours (± 18%) | [6] |
| Dexamethasone Metabolism | Primarily by CYP3A4 | [6] |
| Dexamethasone pKa (phosphate groups) | 1.89 and 6.4 | [12] |
| Dexamethasone-d4 Purity | ≥99% deuterated forms (d1-d4) | [14] |
| Dexamethasone-d4 Storage | -20°C | [14] |
This guide provides a foundational understanding of this compound for scientific and research applications. For further details, it is recommended to consult the cited literature.
References
- 1. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. This compound | C22H30FO8P | CID 131709024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Dexamethasone Phosphate | C22H30FO8P | CID 9400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Process for preparing dexamethasone sodium phosphate by one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112094311B - Process for preparing dexamethasone sodium phosphate by one-step method - Google Patents [patents.google.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. ekjo.org [ekjo.org]
- 12. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Dexamethasone Phosphate-d4: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Dexamethasone (B1670325) phosphate-d4, a deuterated analog of Dexamethasone phosphate (B84403). It is intended to serve as a technical resource, offering detailed data, experimental methodologies, and an exploration of its biological mechanism of action.
Core Physical and Chemical Properties
Dexamethasone phosphate-d4 is the deuterium-labeled form of Dexamethasone phosphate, a synthetic glucocorticoid. The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for quantification in mass spectrometry-based analyses.[1]
Below is a summary of its key physical and chemical properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₆D₄FO₈P[2] |
| Molecular Weight | 476.47 g/mol [2] |
| CAS Number | 312-93-6 (unlabeled)[3] |
| Appearance | Typically a solid at room temperature[2] |
| Solubility | May be soluble in DMSO, H₂O, Ethanol, and DMF[2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[2] |
| XLogP3 | 0.1[4] |
Experimental Protocols for Characterization
The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and quantity.
a. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of Dexamethasone phosphate in various matrices. A typical protocol involves:
-
Column: A Phenomenex ODS(3) column (250 mm x 4.6 mm i.d., 5 µm) or equivalent reversed-phase column is suitable.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as 5mmol/l ammonium (B1175870) acetate (B1210297) (23:77 v/v), is commonly used.[5]
-
Flow Rate: A standard flow rate is 1.0 ml/min.[5]
-
Detection: UV detection at a wavelength of 245 nm is appropriate for quantification.[5]
-
Sample Preparation: Samples, such as those from biological fluids, are typically prepared by protein precipitation followed by centrifugation.[6]
Caption: A typical workflow for the analysis of Dexamethasone phosphate using HPLC.
b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific detection, particularly in complex biological matrices, LC-MS/MS is the method of choice.
-
Chromatography: The HPLC conditions are generally similar to those described above, serving to separate the analyte from matrix components before introduction to the mass spectrometer.[6]
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for detecting Dexamethasone and its phosphate ester.[6]
-
Mass Analysis: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for both this compound (as the internal standard) and the unlabeled analyte. This provides high specificity and accurate quantification.[6]
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity and isotopic labeling of this compound.
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as deuterium oxide (D₂O).[7]
-
Analysis: Both ¹H and ¹⁹F NMR spectra can be acquired.[7] ¹H NMR provides information on the proton environment, while ¹⁹F NMR is useful for observing the fluorine atom in the molecule. The presence and location of deuterium atoms can be inferred from the absence of corresponding proton signals in the ¹H NMR spectrum.
Mechanism of Action and Signaling Pathway
The biological effects of Dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR).[8][9] Dexamethasone phosphate itself is a prodrug that is converted to the active form, Dexamethasone, in the body.[10]
The mechanism of action can be broadly categorized as genomic and non-genomic.[10] The genomic pathway is the most well-characterized:
-
Binding and Translocation: As a lipophilic molecule, Dexamethasone diffuses across the cell membrane and binds to the GR in the cytoplasm, which is part of a multiprotein complex.[9][11] This binding causes a conformational change, leading to the dissociation of chaperone proteins.[9]
-
Nuclear Translocation: The activated Dexamethasone-GR complex translocates into the nucleus.[8][9]
-
Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[8][9]
-
Transactivation: The binding to GREs can increase the transcription of anti-inflammatory genes, such as those for lipocortin-1.[9][11]
-
Transrepression: The Dexamethasone-GR complex can also interfere with the function of other transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[9]
-
This regulation of gene expression is central to the anti-inflammatory and immunosuppressive effects of Dexamethasone.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | C22H30FO8P | CID 131709024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation and determination of dexamethasone sodium phosphate in cochlear perilymph fluid by liquid chromatography with ultraviolet monitoring and electrospray ionization mass spectrometry characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone and dexamethasone phosphate detected by 1H and 19F NMR spectroscopy in the aqueous humour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 10. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating the Quality Landscape of Deuterated Steroids: A Technical Guide to the Certificate of Analysis for Dexamethasone Phosphate-d4
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and development, the quality and characterization of active pharmaceutical ingredients (APIs) and their deuterated analogues are paramount. This guide provides an in-depth technical overview of the Certificate of Analysis (CoA) for Dexamethasone phosphate-d4, a crucial document that ensures the identity, purity, and quality of this stable isotope-labeled internal standard. Understanding the data presented in a CoA is essential for regulatory compliance, accurate experimental results, and the overall integrity of drug development programs.
Quantitative Data Summary
A Certificate of Analysis for this compound presents a comprehensive summary of its quality attributes. The following tables outline the typical quantitative data found, compiled from various supplier and regulatory documents. These values are representative and may vary between different batches and manufacturers.
Table 1: Identification and Physicochemical Properties
| Parameter | Typical Specification |
| Molecular Formula | C₂₂H₂₆D₄FO₈P |
| Molecular Weight | ~476.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, water, and ethanol |
Table 2: Purity and Impurity Profile
| Test | Method | Typical Specification |
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% |
| Purity (by ¹H NMR) | Nuclear Magnetic Resonance | Conforms to structure |
| Isotopic Enrichment | Mass Spectrometry | ≥99% Deuterium (B1214612) incorporation |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| Residual Solvents | Gas Chromatography (GC) | Complies with USP <467> |
| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Complies with USP <232> |
Experimental Protocols
The analytical methods cited in a Certificate of Analysis are critical for verifying the quality of this compound. Below are detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound by separating it from any related substances or impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Procedure: A solution of the this compound sample is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area of the main peak are compared to that of a reference standard to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and to assess the position and extent of deuterium incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).
-
Procedure: A solution of the sample is prepared and placed in the NMR spectrometer. ¹H NMR is used to observe the proton signals, and the absence or significant reduction of signals at the deuterated positions confirms the isotopic labeling.
Mass Spectrometry (MS) for Isotopic Enrichment
-
Objective: To determine the isotopic enrichment of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative intensities of the ions corresponding to the deuterated and non-deuterated species are used to calculate the percentage of deuterium incorporation.
Karl Fischer Titration for Water Content
-
Objective: To quantify the amount of water present in the sample.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known amount of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.
Visualizing Key Processes
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow involved in generating a Certificate of Analysis for a pharmaceutical compound like this compound.
Caption: A typical workflow for generating a Certificate of Analysis.
Glucocorticoid Receptor Signaling Pathway
Dexamethasone, a potent glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor.[1][2][3] Upon binding to a ligand like dexamethasone, the cytoplasmic GR translocates to the nucleus where it regulates gene expression.[3]
Caption: The classical glucocorticoid receptor signaling pathway.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Dexamethasone Phosphate-d4: Molecular Weight, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and analysis of Dexamethasone (B1670325) phosphate-d4, a deuterated analog of the widely used corticosteroid, Dexamethasone phosphate (B84403). This document will be of value to researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize isotopically labeled standards for quantitative analysis.
Core Data Presentation
The incorporation of deuterium (B1214612) atoms into the Dexamethasone phosphate molecule results in a predictable increase in its molecular weight. The table below summarizes the key quantitative data for both the deuterated and undeuterated forms.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Dexamethasone phosphate | C₂₂H₃₀FO₈P | 472.44[1][2] | 472.16623307 |
| Dexamethasone phosphate-d4 | C₂₂H₂₆D₄FO₈P | 476.47[3] | 476.19134005[4] |
Experimental Protocols: Molecular Weight Determination
The definitive method for determining the molecular weight of this compound and confirming its isotopic enrichment is mass spectrometry. The following is a generalized protocol based on established methods for the analysis of corticosteroids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately determine the mass-to-charge ratio (m/z) of this compound and its undeuterated counterpart, thereby confirming its molecular weight.
Materials and Reagents:
-
This compound reference standard
-
Dexamethasone phosphate reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a precise amount of this compound and Dexamethasone phosphate reference standards.
-
Prepare individual stock solutions by dissolving the standards in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).
-
From the stock solutions, prepare working solutions at a lower concentration (e.g., 1 µg/mL) by diluting with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of corticosteroids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to ensure good separation and peak shape. The gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume, typically 5-10 µL, of the working solution is injected.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of dexamethasone and its phosphate ester.
-
Scan Mode: For accurate mass determination, a full scan in a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is ideal. For a triple quadrupole instrument, a product ion scan can be used to identify characteristic fragment ions.
-
MRM Transitions (for quantitative analysis): For Dexamethasone, a common transition is m/z 393.2 → 373.2. For Dexamethasone phosphate, the precursor ion will be at a higher m/z. For this compound, the precursor and product ions will be shifted by +4 Da.
-
-
Data Analysis:
-
The mass spectrum of the eluting peak corresponding to each compound is analyzed.
-
The monoisotopic mass of the protonated molecule [M+H]⁺ is determined.
-
The observed mass is compared to the theoretical calculated mass to confirm the identity and molecular weight of the compound. The high-resolution mass measurement should be within a few parts per million (ppm) of the theoretical value.
-
Biological Context: Glucocorticoid Receptor Signaling Pathway
Dexamethasone phosphate exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The phosphate group is cleaved in vivo, releasing the active dexamethasone. The binding of dexamethasone to the cytoplasmic GR initiates a signaling cascade that leads to changes in gene expression.
This diagram illustrates the genomic mechanism of action of dexamethasone. Upon entering the cell, dexamethasone binds to the glucocorticoid receptor complex in the cytoplasm, leading to the dissociation of heat shock proteins (HSP). The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory pathways, such as those mediated by NF-κB.
References
- 1. ibl-international.com [ibl-international.com]
- 2. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 3. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dexamethasone Phosphate-d4 for Researchers and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on Dexamethasone (B1670325) phosphate-d4. This document elucidates its chemical properties, synthesis, and applications, with a particular focus on its role as an internal standard in analytical chemistry.
Core Concepts: Understanding Dexamethasone Phosphate-d4
Dexamethasone phosphate (B84403) is a water-soluble ester of dexamethasone, a potent synthetic glucocorticoid. The deuterated analog, this compound, is a stable isotope-labeled version of Dexamethasone phosphate. In this molecule, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but has a different mass.
Chemical Identity and CAS Number Ambiguity
A critical point of clarification is the distinction between Dexamethasone-d4 and this compound. "Dexamethasone-d4" refers to the deuterated form of the parent drug, dexamethasone. Conversely, "this compound" is the deuterated version of the phosphate ester prodrug.
There is significant ambiguity and lack of a consistent, unique Chemical Abstracts Service (CAS) number for this compound. Often, the CAS number for the non-deuterated Dexamethasone phosphate is used, which can be a source of confusion. It is crucial for researchers to verify the identity of the compound with the supplier.
Physicochemical Properties
The physicochemical properties of this compound are comparable to its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of four deuterium atoms.
| Property | Value | Source |
| Molecular Formula | C22H26D4FO8P | [1] |
| Molecular Weight | 476.47 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Shipping Condition | Stable at ambient temperature for short periods. | [1] |
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in readily available literature. However, the general synthetic route can be inferred from the well-established methods for producing non-deuterated Dexamethasone phosphate. The process involves the phosphorylation of the corresponding deuterated precursor, Dexamethasone-d4.
A common method for the synthesis of Dexamethasone phosphate involves the esterification of dexamethasone with a phosphorylating agent, such as pyrophosphoryl chloride, in a suitable solvent like anhydrous tetrahydrofuran. This is followed by hydrolysis and purification steps. For the synthesis of this compound, the starting material would be Dexamethasone-d4.
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, for the quantification of Dexamethasone phosphate in biological matrices.
Use as an Internal Standard in LC-MS/MS
Dexamethasone-d4 is frequently used as an internal standard for the quantification of dexamethasone in human plasma.[2] The methodology can be adapted for the analysis of Dexamethasone phosphate using this compound as the internal standard.
Experimental Protocol: Quantification of Dexamethasone Phosphate in Human Plasma
This protocol is a representative example and may require optimization for specific applications.
1. Sample Preparation: Liquid-Liquid Extraction [2]
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions [3]
-
Chromatographic Column: C18 column (e.g., 50 x 3 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.500 mL/min.[3]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection [3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dexamethasone phosphate: Precursor ion > Product ion (to be determined empirically).
-
This compound: Precursor ion > Product ion (to be determined empirically, expected to be +4 Da compared to the non-deuterated analyte).
-
Signaling Pathway
Dexamethasone, the active form of Dexamethasone phosphate, exerts its effects by binding to the glucocorticoid receptor (GR). The binding of dexamethasone to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins.[4] The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression in several ways.[5] It can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to either activate or repress transcription.[4][5] Additionally, the GR can interact with other transcription factors to indirectly regulate gene expression.[5]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound as an internal standard.
Caption: Workflow for Pharmacokinetic Analysis.
References
- 1. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Dexamethasone phosphate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dexamethasone phosphate-d4, a deuterated analog of the widely used corticosteroid, Dexamethasone phosphate (B84403). This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the synthetic route, detailed experimental protocols, and analytical characterization, including spectroscopic and chromatographic data.
Synthesis of this compound
The synthesis of this compound is predicated on the phosphorylation of its deuterated precursor, Dexamethasone-d4. The deuterium (B1214612) labels are strategically incorporated into the molecule for use in mass spectrometry-based quantification.
Starting Material: The synthesis commences with Dexamethasone-d4, where four hydrogen atoms are replaced by deuterium. Based on commercially available standards, the deuteration typically occurs at the C4, C6, and C21 positions.[1][2]
Reaction Scheme: The primary synthetic step involves the phosphorylation of the C21 hydroxyl group of Dexamethasone-d4. A common and effective method for this transformation is the use of a phosphorylating agent such as pyrophosphoryl chloride in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is typically carried out at low temperatures to control reactivity and minimize side products. Subsequent hydrolysis and neutralization yield the desired this compound.
Experimental Protocol: Phosphorylation of Dexamethasone-d4
-
Materials:
-
Dexamethasone-d4
-
Pyrophosphoryl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Purified water
-
Sodium bicarbonate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid for acidification (e.g., hydrochloric acid)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Dexamethasone-d4 in anhydrous THF.
-
Cool the solution to a low temperature, typically between -35°C and -45°C, using a suitable cooling bath.
-
Slowly add pyrophosphoryl chloride to the cooled solution while maintaining the low temperature.
-
Allow the reaction to stir at this temperature for a specified period, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of purified water.
-
Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of its non-deuterated counterpart, with the notable absence of signals corresponding to the protons at the deuterated positions (C4, C6, and C21). The integration of the remaining proton signals can be used to confirm the extent of deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the steroid backbone. The signals for the deuterated carbons will exhibit coupling to deuterium (C-D coupling) and may appear as multiplets or show reduced intensity due to longer relaxation times.
-
³¹P NMR: Phosphorus-31 NMR spectroscopy is a crucial tool to confirm the successful phosphorylation, which will show a characteristic signal for the phosphate group.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight and isotopic distribution of the synthesized compound.
-
Expected Molecular Ion: The molecular weight of this compound is 476.47 g/mol .[3] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.
-
Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to be similar to that of Dexamethasone phosphate, with mass shifts corresponding to the deuterium labels in the fragments.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of this compound.
Table 1: HPLC Method Parameters for Dexamethasone Phosphate Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | C18 reverse-phase |
| Mobile Phase | Acetonitrile and 0.1% sodium dihydrogen phosphate monohydrate (50:50) | 0.1% orthophosphoric acid:acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min | 1 mL/min[4] |
| Detection | UV at 254 nm | UV at 240 nm[4] |
| Injection Volume | 20 µL | 10 µL[5] |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Glucocorticoid Receptor Signaling Pathway
Dexamethasone, the active form of Dexamethasone phosphate, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).
Caption: Glucocorticoid receptor signaling pathway.
Quantitative Data Summary
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₆D₄FO₈P |
| Molecular Weight | 476.47 g/mol [3] |
| Exact Mass | 476.19134005 Da[3] |
| Appearance | Solid |
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Absence of signals for protons at C4, C6, and C21. |
| ¹³C NMR | Presence of C-D coupling for carbons at C4, C6, and C21. |
| ³¹P NMR | Characteristic signal for the phosphate group. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of 476.1913 Da. |
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and analytical methods described herein are intended to support researchers and scientists in the pharmaceutical and drug development fields. The use of deuterated standards like this compound is critical for advancing our understanding of the pharmacokinetics and metabolism of this important corticosteroid.
References
Deuterated Dexamethasone Phosphate: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of deuterated dexamethasone (B1670325) phosphate (B84403), a critical tool in modern biomedical and pharmaceutical research. It covers the fundamental properties, mechanism of action, and detailed experimental applications, with a focus on its role as an internal standard in quantitative mass spectrometry.
Core Properties and Rationale for Deuteration
Dexamethasone phosphate is a water-soluble ester prodrug of dexamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive effects.[1][2] Due to its poor aqueous solubility, the phosphate form is utilized for injectable formulations.[1][3] In research, particularly in pharmacokinetics, stable isotope-labeled compounds are indispensable. Deuteration, the substitution of hydrogen atoms with their heavy isotope deuterium (B1214612), provides an ideal internal standard for mass spectrometry-based quantification.[4]
A deuterated internal standard, such as dexamethasone-d4 (B1163419) or dexamethasone-d5 (B563859) phosphate, is chemically identical to the analyte but has a higher mass.[5] This property allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled drug. This co-elution ensures that any variations during sample preparation, extraction, and analysis—such as extraction loss or matrix-induced ion suppression—affect both the analyte and the standard equally, enabling highly accurate and precise quantification.
Physicochemical Properties
The key physicochemical properties of dexamethasone phosphate and a common deuterated variant are summarized below. The addition of deuterium atoms results in a predictable mass shift, which is fundamental to its application.
| Property | Dexamethasone Phosphate | Dexamethasone-d4 Phosphate (Typical) |
| Chemical Formula | C₂₂H₃₀FO₈P | C₂₂H₂₆D₄FO₈P |
| Average Molecular Weight | 472.44 g/mol [6] | ~476.46 g/mol |
| Monoisotopic Mass | 472.166233 Da[7] | ~476.191381 Da |
| Form | Water-soluble phosphate ester[1] | Water-soluble phosphate ester |
| Primary Application | Prodrug of Dexamethasone[8] | Internal Standard for Mass Spectrometry[5][9] |
| CAS Number | 312-93-6[7] | Varies by supplier and deuteration pattern |
Mechanism of Action: Glucocorticoid Receptor Signaling
Dexamethasone exerts its effects by acting as a potent agonist for the glucocorticoid receptor (GR).[7][10] The signaling cascade is a primary mechanism controlling inflammation, metabolism, and stress responses.
The process begins when dexamethasone, a lipophilic molecule, diffuses across the cell membrane. In the cytoplasm, it binds to the GR, which is part of a large, inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[10] This activated GR-ligand complex then translocates into the nucleus. Inside the nucleus, it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[10][11] This binding directly modulates (either activating or repressing) the transcription of hundreds of genes, leading to the physiological and therapeutic effects of the drug.[10][12]
Experimental Protocols: Quantitative Analysis by LC-MS/MS
The primary application of deuterated dexamethasone phosphate is in the accurate quantification of dexamethasone in biological matrices such as plasma, serum, or tissue homogenates.[13][14] Below is a representative protocol for this purpose using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Objective
To determine the concentration of dexamethasone in human plasma using deuterated dexamethasone as an internal standard (IS).
Materials
-
Human plasma (blank, spiked calibration standards, and unknown samples)
-
Dexamethasone reference standard
-
Deuterated Dexamethasone (e.g., Dexamethasone-d4) as Internal Standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)[15]
-
Methanol (LC-MS grade)
-
Formic acid or Ammonium acetate (B1210297) (LC-MS grade)[9][16]
-
Water (LC-MS grade)
-
Microcentrifuge tubes and vials
Protocol
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of dexamethasone in methanol.
-
Prepare a 1 mg/mL stock solution of deuterated dexamethasone (IS) in methanol.
-
From these stocks, create a series of working standard solutions for spiking into blank plasma to generate a calibration curve (e.g., ranging from 0.25 to 250 ng/mL).[16]
-
Prepare a dedicated IS working solution (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation Method):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube and vortex briefly. The use of a deuterated standard is considered the most suitable approach for LC-MS/MS analysis.[17]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[14][18]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.[16][18]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 20% B for 2 minutes.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).[14]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Example LC-MS/MS Parameters
The selection of specific mass transitions is crucial for the selectivity of the assay. The values below are representative and should be optimized for the specific instrument in use.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
| Dexamethasone | 393.2 / 393.4[13][16] | 373.2 / 373.3[13][16] | 15 - 25 |
| 393.2[19] | 355.1[19] | 20 - 30 | |
| Dexamethasone-d4 (IS) | 397.2 | 377.2[20] | 15 - 25 |
| Beclomethasone (Alternative IS) | 409.3[21] | 391.1[21] | 15 |
-
Data Analysis:
-
Integrate the peak areas for both dexamethasone and the deuterated IS for each sample.
-
Calculate the peak area ratio (Dexamethasone Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the prepared standards.
-
Determine the concentration of dexamethasone in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Overview
The entire process, from sample receipt to final data reporting, follows a structured workflow designed to ensure accuracy and reproducibility. The use of a deuterated internal standard is a cornerstone of this process, integrated at the very beginning to account for variability throughout.
Conclusion
Deuterated dexamethasone phosphate is an essential tool for researchers requiring high-fidelity quantification of dexamethasone in complex biological samples. Its use as an internal standard in LC-MS/MS methods corrects for analytical variability, thereby providing the accuracy and precision necessary for demanding applications such as pharmacokinetic, toxicokinetic, and clinical monitoring studies. Understanding its properties and the detailed protocols for its use enables scientists to generate robust and reliable data in drug development and biomedical research.
References
- 1. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Dexamethasone sodium phosphate | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dexamethasone Phosphate | C22H30FO8P | CID 9400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of dexamethasone and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone-stimulated glucocorticoid receptor signaling positively regulates the endoplasmic reticulum-associated degradation (ERAD) mechanism in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 13. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [ourarchive.otago.ac.nz]
- 19. accesson.kr [accesson.kr]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Dexamethasone Phosphate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325), a potent synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions. Its phosphate (B84403) ester, dexamethasone phosphate, is a commonly administered prodrug that is rapidly converted to the active dexamethasone form in the body.[1][2] The deuterated isotopologue, dexamethasone phosphate-d4, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure precise quantification of dexamethasone.[3][4][5] While the core mechanism of action of this compound is considered identical to its non-deuterated counterpart, the substitution of hydrogen with deuterium (B1214612) atoms can introduce a kinetic isotope effect, potentially leading to a reduced rate of metabolism and an extended half-life.[3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of dexamethasone, with the understanding that these principles directly apply to its deuterated form.
The Glucocorticoid Receptor: The Central Mediator of Dexamethasone Action
The biological effects of dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[6] In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex. Upon binding to dexamethasone, the GR undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.
Dual Modes of Action: Genomic and Non-Genomic Pathways
Dexamethasone exerts its profound anti-inflammatory and immunosuppressive effects through two principal mechanisms: genomic and non-genomic pathways.
Genomic Mechanism: Regulation of Gene Expression
The genomic actions of dexamethasone are the most well-characterized and are responsible for the majority of its therapeutic effects. These actions involve the direct and indirect regulation of gene transcription.
Upon translocation to the nucleus, the dexamethasone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding initiates the transcription of genes with anti-inflammatory properties.
A crucial aspect of dexamethasone's anti-inflammatory activity is its ability to repress the expression of pro-inflammatory genes. This is achieved through several mechanisms:
-
Inhibition of Transcription Factors: The dexamethasone-GR complex can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8][9][10][11] This interaction prevents these transcription factors from binding to their respective DNA response elements and driving the expression of inflammatory cytokines, chemokines, and adhesion molecules.
-
Induction of Inhibitory Proteins: Dexamethasone can induce the expression of proteins that inhibit pro-inflammatory signaling pathways. For example, it can upregulate the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm.[10]
Non-Genomic Mechanism: Rapid, Non-transcriptional Effects
Dexamethasone can also elicit rapid biological effects that are independent of gene transcription. These non-genomic actions are thought to be mediated by membrane-bound GRs or through direct physicochemical interactions with cellular membranes. These rapid effects can influence various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Key Signaling Pathways Modulated by Dexamethasone
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Dexamethasone potently inhibits this pathway by increasing the expression of the inhibitory protein IκBα and by direct protein-protein interaction between the GR and NF-κB subunits, preventing their transcriptional activity.[7][10]
The AP-1 Signaling Pathway
The transcription factor AP-1, a dimer of proteins from the Jun and Fos families, is another critical mediator of inflammation. Dexamethasone represses AP-1 activity, thereby inhibiting the expression of numerous inflammatory genes.[8][9][11]
The MAPK Signaling Pathway
The MAPK signaling pathways (including p38, JNK, and ERK) are involved in cellular responses to a variety of stimuli, including inflammatory cytokines. Dexamethasone can modulate MAPK signaling, often through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thus dampening the inflammatory cascade.[12][13][14]
Quantitative Data on Dexamethasone Activity
The following tables summarize key quantitative data related to the mechanism of action of dexamethasone.
Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone
| Parameter | Value | Cell/System | Reference |
| Kd | 5.7 ± 0.3 nM | Human Mononuclear Leukocytes | [15] |
| Kd | 6.7 ± 0.5 nM | Human Mononuclear Leukocytes | [15] |
| Kd | 5 nM | Human Glucocorticoid Receptor | [16] |
Table 2: IC50 Values for Dexamethasone Inhibition of Cytokine Production
| Cytokine | IC50 (nM) | Cell Type/Stimulus | Reference |
| IL-6 | 1 - 10 | Alveolar Macrophages (LPS-stimulated) | [17] |
| TNF-α | 1 - 10 | Alveolar Macrophages (LPS-stimulated) | [17] |
| IL-8 | 10 - 100 | Alveolar Macrophages (LPS-stimulated) | [17] |
| IL-1β | Significant inhibition at 1-100 nM | Human Whole Blood Cells (LPS-stimulated) | [18] |
| IL-6 | Significant inhibition at 1-100 nM | Human Whole Blood Cells (LPS-stimulated) | [18] |
| TNF-α | Significant inhibition at 1-100 nM | Human Whole Blood Cells (LPS-stimulated) | [18] |
| IFN-γ | Significant inhibition at 1-100 nM | Human Whole Blood Cells (PHA-stimulated) | [18] |
| IL-2 | Significant inhibition at 1-100 nM | Human Whole Blood Cells (PHA-stimulated) | [18] |
| IL-4 | Significant inhibition at 1-100 nM | Human Whole Blood Cells (PHA-stimulated) | [18] |
| IL-10 | Significant inhibition at 1-100 nM | Human Whole Blood Cells (PHA-stimulated) | [18] |
| IL-6 | ~0.5 x 10-8 M | LPS-induced in whole blood cells | [19] |
| CXCL8 | Inhibition observed at 0.01-1000 nM | Human Lung Fibroblasts (TNF-α/IL-1β stimulated) | [20] |
| IL-6 | Inhibition observed at 0.01-1000 nM | Human Lung Fibroblasts (TNF-α/IL-1β stimulated) | [20] |
Table 3: Dexamethasone-Induced Changes in Gene Expression
| Gene | Fold Change | Cell Type/Treatment | Reference |
| Myocilin (MYOC) | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |
| Decorin | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |
| Insulin-like growth factor binding protein 2 | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |
| Ferritin L chain | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |
| Fibulin-1C | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |
| CRISPLD2 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |
| DUSP1 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |
| KLF15 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |
| PER1 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |
| TSC22D3 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |
| PCDHB7 | Significantly affected | Pig Liver (Dexamethasone treated) | [23] |
| Various Genes | >30% of present genes affected | Pig Liver (Dexamethasone treated) | [23] |
| Various Genes | 1236 genes regulated in Hypothalamus, 1062 in Hippocampus | Mouse Brain (Dexamethasone treated) | [24] |
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Purified human GR or cell lysate containing GR.
-
Radiolabeled ligand: [3H]dexamethasone.
-
Unlabeled dexamethasone (for non-specific binding).
-
Test compound.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, with molybdate (B1676688) to stabilize the receptor).
-
Separation medium (e.g., dextran-coated charcoal or filtration apparatus).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled dexamethasone.
-
In a multi-well plate or microcentrifuge tubes, incubate a fixed concentration of the GR preparation with a fixed concentration of [3H]dexamethasone (typically at or below its Kd).[25]
-
Add increasing concentrations of the test compound to competition wells.
-
For total binding, add only the radiolabeled ligand and GR.
-
For non-specific binding, add a high concentration (e.g., 1000-fold excess) of unlabeled dexamethasone along with the radiolabeled ligand and GR.[25]
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).[25]
-
Separate bound from free radioligand using dextran-coated charcoal or a filtration method.
-
Quantify the radioactivity of the bound ligand using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[25]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of the glucocorticoid receptor in response to dexamethasone treatment.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells).
-
Dexamethasone.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis buffer.
-
Sonication equipment.
-
ChIP-grade anti-GR antibody.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for library preparation and next-generation sequencing.
Procedure:
-
Culture cells to the desired confluency and treat with dexamethasone or vehicle control for the specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin into fragments of a desired size range (e.g., 200-600 bp).
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitate the GR-DNA complexes by incubating the chromatin with an anti-GR antibody overnight.
-
Capture the antibody-GR-DNA complexes using protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the GR-DNA complexes from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify GR binding sites (peaks) and perform downstream analyses such as motif discovery and gene ontology.
Visualizations
Caption: Genomic signaling pathway of dexamethasone.
Caption: Non-genomic signaling pathway of dexamethasone.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Pharmacokinetics of dexamethasone and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Dexamethasone-d4 | C22H29FO5 | CID 76974609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone regulates AP-1 to repress TNF-alpha induced MCP-1 production in human glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cDNA microarray analysis of gene expression changes induced by dexamethasone in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 24. karger.com [karger.com]
- 25. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Guide for Dexamethasone Phosphate-d4
For researchers, scientists, and drug development professionals utilizing Dexamethasone (B1670325) phosphate-d4, a deuterated analog of Dexamethasone phosphate, sourcing high-purity standards and understanding its application are critical. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and detailed experimental protocols for the application of Dexamethasone phosphate-d4, primarily as an internal standard in analytical assays.
Commercial Availability and Specifications
This compound is available from a select number of specialized chemical suppliers. The compound is predominantly used in research and development, particularly in pharmacokinetic and bioequivalence studies where it serves as an ideal internal standard for mass spectrometry-based quantification of dexamethasone. Below is a comparative table of commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Formats | Storage Conditions |
| InvivoChem | This compound | 214672-90-5 | C22H26D4FO8P | ≥98% | Not specified | Solid powder | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
| Clearsynth | Dexamethasone 21-Phosphate-d4 | 312-93-6 (Unlabeled) | Not specified | High quality, Certificate of Analysis provided | Not specified | Not specified | Not specified |
| Simson Pharma | Dexamethasone D4 | 2483831-63-4 | C22H29FO5 (non-phosphorylated) | High quality, Certificate of Analysis provided | Not specified | In stock | Not specified |
Note: Simson Pharma offers Dexamethasone-d4, the non-phosphorylated form. Researchers should verify the specific form required for their application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 476.47 g/mol | PubChem |
| Appearance | Typically a solid at room temperature | InvivoChem[1] |
| Solubility | May be soluble in DMSO, H2O, Ethanol, or DMF | InvivoChem[1] |
Experimental Protocols: Quantification of Dexamethasone using this compound by LC-MS/MS
This compound is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of dexamethasone in biological matrices such as plasma. The deuterated standard co-elutes with the non-deuterated analyte and is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response.
Sample Preparation: Liquid-Liquid Extraction from Human Plasma
A sensitive and rapid quantitation method for dexamethasone in human plasma utilizes a liquid-liquid phase extraction procedure with Dexamethasone-d4 as the internal standard.[2]
-
Plasma Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.
-
Internal Standard Spiking: To a known volume of plasma, add a precise amount of Dexamethasone-d4 solution (the internal standard).
-
Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
While specific parameters can vary between laboratories and instrumentation, a general workflow and representative conditions are described below. A study by Dubey and Jain (2023) outlines a method with a total run time of 3.5 minutes.[2]
-
Chromatography: Reverse-phase chromatography is typically used.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer.
The validated method by Dubey and Jain (2023) demonstrated a linear range of 2 to 600 ng/mL for dexamethasone with a mean recovery of 81.0%.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of dexamethasone in a biological sample using this compound as an internal standard.
References
Methodological & Application
Application Note: Quantitative Analysis of Dexamethasone and Dexamethasone Phosphate in Biological Matrices using Dexamethasone Phosphate-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dexamethasone (B1670325) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various conditions, including rheumatic problems, skin diseases, severe allergies, asthma, and chronic obstructive lung disease. Dexamethasone is often administered as its more soluble prodrug, dexamethasone phosphate (B84403), which is rapidly converted to the active form, dexamethasone, in the body.[1][2] Accurate and sensitive quantification of both dexamethasone and dexamethasone phosphate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of dexamethasone and dexamethasone phosphate in plasma, using dexamethasone phosphate-d4 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Dexamethasone (Reference Standard)
-
Dexamethasone Phosphate (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dexamethasone, dexamethasone phosphate, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of dexamethasone and dexamethasone phosphate in a 50:50 mixture of methanol and water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Sample Preparation: Protein Precipitation
This protocol is suitable for rapid sample clean-up.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects.
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution.[4]
-
Precondition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dexamethasone | 393.2 | 373.2 | 15 |
| Dexamethasone Phosphate | 473.2 | 375.2 | 20 |
| This compound | 477.2 | 379.2 | 20 |
Note: Collision energies should be optimized for the specific mass spectrometer being used. The fragmentation of dexamethasone typically involves the loss of a hydrofluoric acid molecule.[4]
Data Presentation
The following tables summarize the expected performance characteristics of this method, compiled from various validated assays for dexamethasone and related compounds.[3][4][5]
Table 2: Method Validation Parameters
| Parameter | Dexamethasone | Dexamethasone Phosphate |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Matrix Effect | Compensated by Internal Standard | Compensated by Internal Standard |
Table 3: Sample Stability
| Condition | Stability Duration |
| Autosampler (4°C) | 24 hours |
| Benchtop (Room Temp) | 8 hours |
| Freeze-Thaw Cycles (-20°C) | 3 cycles |
| Long-term Storage (-80°C) | 3 months |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of dexamethasone.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of dexamethasone and dexamethasone phosphate in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision. This method is well-suited for a variety of research applications, including pharmacokinetic and drug metabolism studies in the field of drug development.
References
- 1. Dexamethasone and dexamethasone-phosphate entry into perilymph compared for middle ear applications in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone and Dexamethasone Phosphate: Effect on DMPC Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dexamethasone Phosphate-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated dexamethasone (B1670325) phosphate (B84403), specifically dexamethasone phosphate-d4, in pharmacokinetic (PK) research. This document details the role of this stable isotope-labeled compound as an internal standard in bioanalytical methods, summarizes key pharmacokinetic parameters of dexamethasone, and provides detailed experimental protocols for its quantification in biological matrices.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant properties.[1][2] It is often administered as its more soluble prodrug, dexamethasone sodium phosphate, which is rapidly converted to the active form, dexamethasone, in the body.[3][4] Accurate characterization of the pharmacokinetic profile of dexamethasone is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dexamethasone-d4 (B1163419), a deuterated analog of dexamethasone, is an ideal internal standard for the quantification of dexamethasone in pharmacokinetic studies following the administration of dexamethasone phosphate.[4][5][6] Its identical chemical and physical properties to the unlabeled drug, but distinct mass, allow for precise and accurate correction of variations during sample preparation and analysis.
Role of Dexamethasone-d4 in Pharmacokinetic Analysis
In pharmacokinetic studies of dexamethasone phosphate, the primary analyte of interest is the active moiety, dexamethasone. Dexamethasone-d4 serves as an internal standard to accurately quantify dexamethasone concentrations in various biological matrices such as plasma, serum, and tissue homogenates.[4][5][6]
The workflow for a typical pharmacokinetic study involving the administration of dexamethasone phosphate and the use of dexamethasone-d4 as an internal standard is illustrated below.
Caption: Experimental workflow for a pharmacokinetic study of dexamethasone phosphate using dexamethasone-d4 as an internal standard.
Pharmacokinetic Data of Dexamethasone
The following tables summarize key pharmacokinetic parameters of dexamethasone following administration of dexamethasone phosphate via different routes.
Table 1: Pharmacokinetic Parameters of Dexamethasone in Humans
| Parameter | Oral Dexamethasone Concentrate | Oral Dexamethasone Sodium Phosphate for Injection | Intravenous Dexamethasone Phosphate |
| Cmax (ng/dL) | 942.94 ± 151 | 790.92 ± 229 | - |
| Tmax (hours) | 1 (range: 0.5-4)[1] | - | 0.17 (10 min)[3] |
| AUC(0-t) (ng/dL/hr) | 5497.23 ± 1649 | 4807.82 ± 1971 | - |
| AUC(0-∞) (ng/dL/hr) | 6136.43 ± 2577 | 5591.48 ± 3075 | - |
| Half-life (t½) (hours) | 2.57 ± 1.03 | 2.85 ± 1.02 | 4 (mean)[1] |
| Reference | [7] | [7] | [1][3] |
Table 2: Pharmacokinetic Parameters of Dexamethasone in Pigs (0.3 mg/kg Dexamethasone Sodium Phosphate)
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Cmax (ng/mL) | 114.89 ± 26.56 | 80.94 ± 21.29 |
| Tmax (hours) | - | 0.35 ± 0.21 |
| AUC (ng.h/mL) | 133.07 ± 39.59 | 173.24 ± 53.59 |
| Half-life (t½el) (hours) | 0.90 ± 0.28 | 0.65 ± 0.30 |
| Bioavailability (F%) | - | 131.06 ± 26.05 |
| Reference | [8] | [8] |
Experimental Protocols
Bioanalytical Method for Dexamethasone in Human Plasma using LC-MS/MS
This protocol is a representative example for the quantitative determination of dexamethasone in human plasma using dexamethasone-d4 as an internal standard.
4.1.1. Materials and Reagents
-
Dexamethasone and Dexamethasone-d4 reference standards
-
Human plasma (with anticoagulant)
-
Acetonitrile and Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized or Milli-Q)
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of dexamethasone-d4 internal standard solution.[6]
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE.[6]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 80 µL of 40% methanol in water.[6]
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate dexamethasone from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Dexamethasone: Precursor ion > Product ion (e.g., m/z 393.2 > 373.2)
-
Dexamethasone-d4: Precursor ion > Product ion (e.g., m/z 397.2 > 377.2)
-
4.1.4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[4]
Mechanism of Action: Glucocorticoid Signaling Pathway
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm. This binding leads to a conformational change in the GR, its dissociation from heat shock proteins (HSPs), and its translocation into the nucleus. In the nucleus, the dexamethasone-GR complex can either activate or repress gene transcription, leading to its anti-inflammatory and immunosuppressive effects.
Caption: Simplified signaling pathway of dexamethasone via the glucocorticoid receptor.
References
- 1. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of dexamethasone and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Injectable Dexamethasone Sodium Phosphate Administered Orally? A Pharmacokinetic Analysis of a Common Emergency Department Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Dexamethasone phosphate-d4 Solutions
Introduction
Dexamethasone (B1670325) is a potent synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR).[1][2] Upon binding, the GR complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anti-inflammatory, immunosuppressive, and metabolic responses.[1][2] Dexamethasone phosphate (B84403) is a water-soluble prodrug of dexamethasone, widely used in various research and clinical applications.[3] Dexamethasone phosphate-d4 is a deuterated form of dexamethasone phosphate, often used as an internal standard in pharmacokinetic and metabolic studies due to its distinct mass. This document provides detailed protocols for the preparation, storage, and application of this compound stock and working solutions for research purposes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its physicochemical properties, solubility in common solvents, and recommended storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆D₄FO₈P | [4] |
| Molecular Weight | 476.47 g/mol | [4] |
| Appearance | Solid | [4] |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Reference |
| Water | ~30 mg/mL (for sodium salt) | Aqueous solutions are not recommended for long-term storage (prepare fresh). | [5] |
| PBS (pH 7.2) | ~10 mg/mL (for sodium salt) | Prepare fresh for biological experiments. | [5] |
| DMSO | Soluble | A common solvent for creating high-concentration stock solutions. | [4] |
| Ethanol | Soluble | Can be used to prepare stock solutions. | [6] |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | 3 years | Protect from light and moisture. | [4] |
| Powder | 4°C | 2 years | [4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid multiple freeze-thaw cycles. | [1][4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1][4] | |
| Diluted in 0.9% NaCl (1 mg/mL) | 4°C or 22°C | 28 days | Retained at least 97.7% of the original concentration. | [7] |
| Diluted in 0.9% NaCl or 5% Dextrose (0.08-0.4 mg/mL) | Room Temp or Refrigerated | 14 days | Physically and chemically stable. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is ideal for long-term storage and subsequent dilution into aqueous media for experiments.
Materials:
-
This compound powder (MW: 476.47 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass = 0.01 mol/L × 0.001 L × 476.47 g/mol = 0.00476 g = 4.76 mg
-
-
Weighing: Accurately weigh 4.76 mg of this compound powder and place it into a sterile tube.
-
Dissolution: Aseptically add 1 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the DMSO stock solution to achieve the desired final concentration for treating cells. Typical working concentrations range from 10 nM to 1,000 nM.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
Procedure (Example for a final concentration of 100 nM):
-
Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (to 100 µM): Perform a 1:100 dilution of the stock solution.
-
Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed, sterile cell culture medium.
-
Mix gently by pipetting up and down. This creates a 100 µM intermediate stock.
-
-
Final Working Solution (to 100 nM): Perform a 1:1000 dilution of the intermediate stock into the final volume of medium required for your experiment.
-
For example, to prepare 2 mL of medium with a final concentration of 100 nM, add 2 µL of the 100 µM intermediate stock to 2 mL of the cell culture medium in your well or flask.[10]
-
The final DMSO concentration will be negligible (e.g., 0.001%). Always prepare a vehicle control using the same final concentration of DMSO in the medium.
-
Protocol 3: General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with the prepared this compound working solution.
Materials:
-
Cultured cells at the desired confluency (e.g., 70-80%) in multi-well plates
-
Prepared this compound working solution
-
Vehicle control medium (containing the same final concentration of DMSO)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency at the time of treatment. Allow cells to attach and grow, typically for 24 hours.[10]
-
Aspiration: Carefully aspirate the old culture medium from the wells.
-
Treatment: Add the appropriate volume of the prepared this compound working solution (from Protocol 2) to the 'treatment' wells. Add the vehicle control medium to the 'control' wells.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 1 to 24 hours).[1]
-
Downstream Analysis: After incubation, proceed with the desired downstream assays, such as cell viability assays, Western blotting, or RT-qPCR.[10]
Diagrams
Caption: Workflow for preparing a this compound stock solution.
Caption: General workflow for preparing working solutions and treating cells.
Caption: Simplified signaling pathway of Dexamethasone via the Glucocorticoid Receptor.
References
- 1. Dexamethasone | Cell Signaling Technology [cellsignal.com]
- 2. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability of diluted dexamethasone sodium phosphate injection at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures" by Fang Zhao, Ina Buga et al. [fisherpub.sjf.edu]
- 9. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: Dexamethasone Phosphate-d4 in Metabolic Profiling
Introduction
Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive effects. Understanding its metabolic fate and impact on endogenous metabolic pathways is crucial for optimizing therapeutic strategies and mitigating adverse effects. Metabolic profiling, or metabolomics, offers a comprehensive approach to study these interactions by quantifying a wide range of small molecule metabolites in biological systems. The accuracy and reliability of such studies heavily depend on the use of appropriate internal standards to control for analytical variability.
Dexamethasone phosphate-d4, a deuterated analog of dexamethasone phosphate (B84403), serves as an ideal internal standard for the quantification of dexamethasone and its metabolites in various biological matrices using liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed overview and protocols for the use of this compound in metabolic profiling studies.
Key Benefits of Using this compound:
-
Improved Accuracy and Precision: Compensates for variations in sample extraction, matrix effects, and instrument response, leading to more reliable quantitative data[1][2].
-
Confident Identification: The known mass shift between the deuterated standard and the unlabeled analyte aids in the confident identification of dexamethasone and its metabolites[1].
-
Enhanced Sensitivity: Helps to distinguish true analyte signals from background noise, improving the limit of detection[1].
Experimental Protocols
The following protocols are generalized from established methods for the analysis of dexamethasone in biological samples using a deuterated internal standard[3][4][5][6][7]. Researchers should optimize these protocols for their specific instrumentation and experimental goals.
1. Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and serum samples.
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
This compound internal standard (IS) working solution (concentration to be optimized, e.g., 100 ng/mL in 50:50 MeOH:water)
-
-
Procedure:
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile or a mixture of acetonitrile and methanol (1:1, v/v) to precipitate proteins[3][8].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 MeOH:water)[4].
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol offers a cleaner sample extract compared to protein precipitation.
-
Reagents:
-
Methyl tert-butyl ether (MTBE)
-
This compound internal standard (IS) working solution
-
-
Procedure:
-
To a 2 mL microcentrifuge tube, add 250 µL of the biological sample[4].
-
Add 10 µL of the this compound internal standard working solution[4].
-
Add 1 mL of MTBE[4].
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of 40% methanol[4].
-
Transfer to an autosampler vial for analysis.
-
3. LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrument.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate[6][8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or Methanol[6][8]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
-
MRM Transitions:
-
Dexamethasone: 393.2 -> 373.2 (Quantifier), 393.2 -> 147.1 (Qualifier)
-
Dexamethasone-d4: 397.2 -> 377.2
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing deuterated dexamethasone as an internal standard for LC-MS/MS analysis.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Dexamethasone | Human Plasma | 2 - 600 ng/mL | 2 ng/mL | [5] |
| Dexamethasone | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | [3] |
| Dexamethasone | Human Plasma & Perilymph | 0.5 - 500 µg/L | 0.5 µg/L | [6][8] |
| Dexamethasone | Rat Plasma | 0.2 - 100 ng/mL | 0.2 ng/mL | [9] |
| Dexamethasone | Human Serum | Not Specified | 0.5 nmol/L | [4] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Dexamethasone | Human Plasma & Perilymph | Not Specified | < 10% | < 10% | 90 - 110% | [6][8] |
| Dexamethasone | Human Plasma | Not Specified | ≤ 11% | Not Specified | 84 - 118% | [3] |
| Dexamethasone | Human Serum | 1.9 nmol/L | < 8% | Not Specified | Not Specified | [4] |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Dexamethasone | Human Plasma | Liquid-Liquid Extraction | 81.0% | [5] |
| Dexamethasone | Human Serum | Liquid-Liquid Extraction | 98 - 103% | [4] |
Visualizations
Diagram 1: General Workflow for Metabolic Profiling using a Deuterated Internal Standard
Caption: Workflow for quantification using a deuterated internal standard.
Diagram 2: Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of isotope dilution using a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Dexamethasone Phosphate-d4 for Enhanced Drug Stability Assays
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dexamethasone (B1670325) phosphate-d4 as an internal standard in stability-indicating assays for Dexamethasone phosphate (B84403). The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based methods, correcting for variations in sample preparation and instrument response. This document details the rationale, experimental protocols for forced degradation studies, and a validated UPLC-MS/MS method for the analysis of Dexamethasone phosphate and its degradation products.
Introduction
Dexamethasone phosphate is a water-soluble ester prodrug of the potent synthetic glucocorticoid, dexamethasone.[1] It is widely used for its anti-inflammatory and immunosuppressive effects.[2] Stability testing is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety, efficacy, and quality of a drug product throughout its shelf life. Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the degradation pathways of the active pharmaceutical ingredient (API).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative analysis in pharmaceutical sciences due to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Dexamethasone phosphate-d4, is the most effective method to account for potential matrix effects and variability during sample processing and analysis.[4][5] The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, but its mass difference allows for separate detection by the mass spectrometer. This ensures the highest level of accuracy and precision in quantitative results.
This document provides detailed protocols for conducting forced degradation studies on Dexamethasone phosphate and a robust UPLC-MS/MS method employing this compound for reliable quantification.
Data Presentation
Forced degradation studies were conducted to assess the stability of Dexamethasone phosphate under various stress conditions as per ICH guidelines. The following tables summarize the quantitative results from these studies, demonstrating the utility of a stability-indicating method.
Table 1: Forced Degradation of Dexamethasone Phosphate
| Stress Condition | Reagent/Condition Details | Exposure Time (hours) | Temperature | % Degradation |
| Acid Hydrolysis | 1N HCl | 24 | 80°C | > 45% |
| Base Hydrolysis | 1N NaOH | 24 | 80°C | > 45% |
| Oxidation | 30% H₂O₂ | 24 | Room Temp | > 45% |
| Thermal | Water | 24 | 80°C | < 10% |
| Photolytic | UV Light (254 nm) | 24 | Room Temp | ~15-20% |
Data synthesized from representative studies.[1][6]
Experimental Protocols
Materials and Reagents
-
Dexamethasone Phosphate reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Hydrochloric acid (1N)
-
Sodium hydroxide (B78521) (1N)
-
Hydrogen peroxide (30%)
-
Water (Ultrapure, 18.2 MΩ·cm)
Preparation of Solutions
-
Dexamethasone Phosphate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Dexamethasone Phosphate reference standard in 10 mL of a 50:50 methanol:water solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration curve standards by serial dilution of the Dexamethasone Phosphate stock solution with the mobile phase.
-
Working IS Solution (10 ng/mL): Dilute the IS stock solution with the mobile phase.
Forced Degradation Study Protocol
Prepare a 0.8 mg/mL solution of Dexamethasone Phosphate for the stress studies.[1]
-
Acid Hydrolysis: To 1 mL of the drug solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a suitable concentration with the mobile phase.[1]
-
Base Hydrolysis: To 1 mL of the drug solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a suitable concentration with the mobile phase.[1]
-
Oxidative Degradation: To 1 mL of the drug solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.[1]
-
Thermal Degradation: Heat 1 mL of the drug solution in water at 80°C for 24 hours. Cool and dilute to a suitable concentration with the mobile phase.
-
Photolytic Degradation: Expose 1 mL of the drug solution to UV light (254 nm) for 24 hours. Keep a control sample in the dark. Dilute both solutions to a suitable concentration with the mobile phase.[6]
Sample Preparation for UPLC-MS/MS Analysis
To 100 µL of each stressed sample, calibration standard, and control sample, add 10 µL of the 10 ng/mL working IS solution (this compound). Vortex briefly and inject into the UPLC-MS/MS system.
UPLC-MS/MS Analytical Method
The following parameters provide a validated method for the separation and quantification of Dexamethasone Phosphate.
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, linear gradient to 95% B in 4 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dexamethasone Phosphate: m/z 473.2 → 373.3This compound: m/z 477.2 → 377.3 |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Parameters are representative and may require optimization based on the specific instrument used. The MRM transition for Dexamethasone Phosphate corresponds to the loss of the phosphate group and hydrofluoric acid from the protonated molecule.[7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for conducting a drug stability assay using this compound as an internal standard.
Caption: Workflow for Forced Degradation Study using an Internal Standard.
Dexamethasone Signaling Pathway
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Caption: Simplified Glucocorticoid Receptor Signaling Pathway.
References
- 1. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid Phase Extraction (SPE) of Dexamethasone from Human Plasma Using a d4-Internal Standard Prior to LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid phase extraction (SPE) method for the quantitative analysis of dexamethasone (B1670325) in human plasma. The protocol incorporates a deuterated internal standard (dexamethasone-d4) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical trial sample analysis. The method utilizes polymeric reversed-phase SPE cartridges and has been optimized for high recovery and removal of matrix interferences prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of dexamethasone in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies.[2] Solid phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[3] The use of a stable isotope-labeled internal standard, such as dexamethasone-d4 (B1163419), is critical for correcting for analyte loss during sample preparation and for compensating for matrix effects in LC-MS/MS analysis.[2] This protocol provides a detailed SPE procedure for the extraction of dexamethasone from human plasma, ensuring high and reproducible recovery.
Experimental
Materials and Reagents
-
Dexamethasone and Dexamethasone-d4 standards (Sigma-Aldrich or equivalent)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Oasis HLB 1 cc/30 mg SPE cartridges (Waters) or equivalent polymeric reversed-phase cartridges like Strata-X.[4][5]
Equipment
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of dexamethasone-d4 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 500 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.[5]
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
Collect the supernatant for SPE.
Solid Phase Extraction Protocol
The following protocol is optimized for Oasis HLB cartridges.
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: Pass 1 mL of hexane (B92381) to remove non-polar interferences.[6]
-
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove residual wash solvents.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (MRM):
-
Dexamethasone: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
Dexamethasone-d4: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | Result |
| Recovery of Dexamethasone | >90% |
| Recovery of Dexamethasone-d4 | >90% |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[5] |
| Inter-day Precision (%RSD) | <15% |
| Intra-day Precision (%RSD) | <15% |
| Accuracy (% bias) | Within ±15% |
Table 2: Optimized SPE Protocol Summary
| Step | Solvent | Volume | Purpose |
| Conditioning | Methanol | 1 mL | Solvate the sorbent |
| Equilibration | Water | 1 mL | Prepare sorbent for sample loading |
| Sample Loading | Pre-treated Plasma Supernatant | ~1 mL | Bind analytes to the sorbent |
| Wash 1 | 5% Methanol in Water | 1 mL | Remove polar interferences |
| Wash 2 | Hexane | 1 mL | Remove non-polar interferences |
| Elution | Methanol | 1 mL | Elute analytes of interest |
Visualizations
Caption: Experimental workflow for the SPE of dexamethasone.
Caption: Logical relationships in the SPE method development.
Conclusion
The solid phase extraction method detailed in this application note provides an effective and reliable approach for the quantification of dexamethasone in human plasma. The incorporation of a deuterated internal standard and optimization of the SPE protocol contribute to high recovery, excellent precision, and accuracy. This method is well-suited for high-throughput analysis in clinical and research settings, enabling confident determination of dexamethasone concentrations for a variety of applications in drug development.
References
- 1. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating solid-phase extraction into compendial procedures for the determination of dexamethasone and impurities in low-dose drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of In Vitro Dexamethasone Phosphate Release Using Dexamethasone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) phosphate (B84403) is a potent synthetic glucocorticoid used in a variety of pharmaceutical formulations to treat inflammatory and autoimmune conditions. The in vitro release profile of dexamethasone from these formulations is a critical quality attribute that influences its therapeutic efficacy and safety. Accurate and precise quantification of the released drug is paramount during drug development and for quality control purposes.
This application note details a robust and sensitive method for the quantification of dexamethasone phosphate release in vitro using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with dexamethasone-d4 (B1163419) as a stable isotope-labeled internal standard. The use of a deuterated internal standard is crucial for high-throughput bioanalytical methods as it corrects for variability in sample extraction, HPLC injection, and ionization, leading to more accurate and reliable data.[1][2] This approach is particularly valuable for complex matrices and long-term release studies where drug degradation can occur.[3][4]
Principle of the Method
This protocol describes the setup of an in vitro release test (IVRT) for a dexamethasone phosphate-containing formulation, followed by the quantification of the released dexamethasone using an LC-MS/MS method. Dexamethasone-d4 is added to the collected samples as an internal standard prior to sample preparation. Since dexamethasone-d4 is chemically identical to dexamethasone, it co-elutes and experiences the same matrix effects, allowing for accurate normalization of the analytical signal.[5] The concentration of the released drug is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Dexamethasone Phosphate reference standard
-
Dexamethasone-d4 (Internal Standard)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
-
The specific dexamethasone phosphate formulation to be tested (e.g., microspheres, nanoparticles, hydrogel)
Experimental Protocols
In Vitro Release Testing (IVRT)
The choice of the IVRT apparatus and conditions will depend on the dosage form. The following is a general protocol that can be adapted. For instance, for microspheres, a USP apparatus 4 (flow-through cell) is often suitable[6][7], while for nanosuspensions, an immersion cell or vertical diffusion cell may be more appropriate.[8]
Protocol for IVRT using a Dialysis Bag Method (adaptable for nanoparticles/microspheres):
-
Preparation of Dissolution Medium: Prepare a sufficient volume of PBS (pH 7.4). Degas the medium prior to use.
-
Apparatus Setup: Place a known volume of the dissolution medium (e.g., 100 mL) into a suitable vessel (e.g., beaker or dissolution vessel) and maintain the temperature at 37 ± 0.5 °C with constant stirring (e.g., 100 rpm).
-
Sample Preparation: Accurately weigh a quantity of the dexamethasone phosphate formulation and suspend it in a small, known volume of the dissolution medium.
-
Dialysis Setup: Transfer the formulation suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO) and seal it.
-
Initiation of Release Study: Place the sealed dialysis bag into the dissolution medium.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Sample Storage: Store the collected samples at -20 °C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Thaw Samples: Thaw the collected release samples and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of each sample, add a specific volume (e.g., 10 µL) of the dexamethasone-d4 internal standard solution at a known concentration.
-
Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to each sample to precipitate any proteins or excipients.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dexamethasone: m/z 393.2 → 373.2[9] Dexamethasone-d4: m/z 397.2 → 377.2 (example) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the validation parameters for a typical LC-MS/MS method for dexamethasone quantification.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Dexamethasone | 0.5 - 500 | > 0.99[10][11] | 0.5[10] |
Table 2: Precision and Accuracy of the LC-MS/MS Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 1.5 | < 10% | < 10% | < ±15% |
| Medium | 50 | < 10% | < 10% | < ±15% |
| High | 400 | < 10% | < 10% | < ±15% |
| (Data adapted from representative values found in literature[10]) |
Visualizations
Caption: Experimental workflow for in vitro drug release quantification.
Caption: Dexamethasone genomic and non-genomic signaling pathways.
Conclusion
The use of dexamethasone-d4 as an internal standard in an LC-MS/MS method provides a highly accurate, sensitive, and robust platform for the quantification of dexamethasone released from various pharmaceutical formulations in vitro. This methodology overcomes potential variabilities in sample processing and analysis, ensuring reliable data for formulation development, quality control, and regulatory submissions. The detailed protocols and validation parameters presented in this application note can be readily adapted by researchers in the field of drug delivery and pharmaceutical analysis.
References
- 1. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. e-century.us [e-century.us]
- 4. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems | Semantic Scholar [semanticscholar.org]
- 10. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dexamethasone Phosphate-d4 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dexamethasone (B1670325) phosphate-d4 as an internal standard in the quantitative analysis of dexamethasone in plasma samples. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Dexamethasone, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive effects.[1][2] Accurate quantification of dexamethasone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3] Dexamethasone phosphate (B84403) is a water-soluble prodrug that is rapidly converted to the active form, dexamethasone, in the body.[4] The use of a stable isotope-labeled internal standard, such as Dexamethasone phosphate-d4, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.[3]
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of dexamethasone in plasma using a deuterated internal standard, compiled from various validated analytical methods.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2 ng/mL | [3][5] |
| Upper Limit of Quantification (ULOQ) | 500 - 600 ng/mL | [3][6] |
| Mean Recovery | 81.0% - Complete | [3][5] |
| Intra-assay Precision (CV%) | < 15% | [6][7] |
| Inter-assay Precision (CV%) | < 15% | [6][7] |
| Linearity (r²) | > 0.99 | [6] |
Table 2: Pharmacokinetic Parameters of Dexamethasone
| Parameter | Value | Condition | Reference |
| Time to Peak Concentration (Tmax) | 1 hour (median) | Oral administration | [2] |
| Terminal Half-life (t½) | 3.0 - 8.2 hours | Fasted and fed conditions | [3] |
| Protein Binding | ~77% | In vitro (human plasma) | [2] |
| Oral Clearance | 15.7 L/hr | Single dose | [2] |
II. Experimental Protocols
This section provides a detailed protocol for the quantification of dexamethasone in plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
A. Materials and Reagents
-
Dexamethasone reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant such as EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate)
B. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of dexamethasone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of dexamethasone by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
C. Sample Preparation
This protocol describes a common sample preparation technique using protein precipitation. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed.[5][8]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to all tubes except for the blank plasma.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
D. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate dexamethasone from endogenous plasma components. A representative gradient might be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dexamethasone: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Dexamethasone-d4: Monitor the corresponding transition for the deuterated internal standard.
-
-
Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both dexamethasone and its internal standard.
-
E. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of dexamethasone to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification: Determine the concentration of dexamethasone in the plasma samples by interpolating their peak area ratios from the calibration curve.
III. Visualizations
A. Dexamethasone Signaling Pathway
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.[1][9] This can lead to the suppression of pro-inflammatory cytokines and other anti-inflammatory effects.[1]
Caption: Dexamethasone signaling pathway.
B. Experimental Workflow for Dexamethasone Quantification in Plasma
The following diagram illustrates the key steps in the analytical workflow for quantifying dexamethasone in plasma samples.
Caption: Bioanalytical workflow for dexamethasone.
C. Logical Relationship of Analytical Method Validation
This diagram outlines the essential components of a validated bioanalytical method, ensuring data reliability and accuracy.
Caption: Key parameters of method validation.
References
- 1. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 2. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dexamethasone and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC determination of dexamethasone in human plasma and its application to an in vitro release study from endovascular stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Quantification of Dexamethasone Phosphate Using Dexamethasone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of dexamethasone (B1670325) phosphate (B84403) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). Dexamethasone-d4 is employed as an internal standard to ensure accuracy and precision.
Introduction
Dexamethasone, a potent synthetic glucocorticoid, and its phosphate ester, dexamethasone sodium phosphate, are widely used for their anti-inflammatory and immunosuppressive effects.[1][2] Accurate quantification of these compounds in biological fluids and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as dexamethasone-d4, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][3] This application note details validated methods for the reliable determination of dexamethasone phosphate.
Analytical Methods Overview
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of dexamethasone and its phosphate prodrug.[3][4][5][6] High-performance liquid chromatography with ultraviolet (UV) detection (HPLC-UV) also serves as a robust method, particularly for pharmaceutical analysis.[7][8]
The general workflow for the analysis of biological samples involves sample pre-treatment, which may include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), followed by chromatographic separation and detection.[3][5][9] The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of dexamethasone and dexamethasone phosphate.
Table 1: LC-MS/MS Methods for Dexamethasone and Dexamethasone Phosphate Quantification
| Analyte(s) | Matrix | LLOQ | Linearity Range | Recovery (%) | Internal Standard | Reference |
| Dexamethasone, Dexamethasone Sodium Phosphate | Human Plasma, Cochlear Perilymph | 0.5 µg/L | 0.5-500 µg/L | Not Reported | Flumethasone | [9] |
| Dexamethasone | Human Plasma | 0.250 ng/mL | 0.250-250 ng/mL | 88-91% | Beclomethasone | [6] |
| Dexamethasone | Rat Plasma | 0.2 ng/mL | 0.2-100 ng/mL | Not Reported | Prednisolone | [5] |
| Dexamethasone | Bovine Milk | 0.016 ng/mL (LOD) | 0.15-0.6 ng/mL | Not Reported | Dexamethasone-d4 | [10] |
| Dexamethasone | Human Serum | 0.5 nmol/L | Not Reported | 98-103% | Dexamethasone-d4 | [3] |
Table 2: HPLC Methods for Dexamethasone and Dexamethasone Phosphate Quantification
| Analyte(s) | Matrix | LOQ | Linearity Range | Recovery (%) | Reference |
| Dexamethasone Sodium Phosphate | Vitreous Humor | Not Reported | 0.1-1.0 mg/mL | 68.9 ± 3.0% | [8] |
| Dexamethasone Sodium Phosphate | Bulk & Pharmaceuticals | 2.5 µg/mL | 2-50 µg/mL | 98.58-102.52% | [2] |
| Dexamethasone | Drug Substance | 0.05% of impurities | Not Reported | Not Reported | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Dexamethasone in Human Serum
This protocol is adapted from a method for analyzing low concentrations of dexamethasone in serum samples following a dexamethasone suppression test.[3]
1. Materials and Reagents
-
Dexamethasone standard
-
Dexamethasone-d4 (internal standard)
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE)
-
Water, HPLC grade
-
Human serum (for calibration standards and quality controls)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of serum sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (d4-DEX).
-
Add 1 mL of MTBE.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 80 µL of 40% methanol in water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or similar
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient appropriate for the separation of dexamethasone and its internal standard. A typical starting condition is 95% A and held for 0.5 minutes, then ramped to 95% B over 1.5 minutes and held for 0.5 minutes, before returning to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Xevo TQ Mass Spectrometer or similar triple quadrupole instrument
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dexamethasone: 393 > 373 m/z[6]
-
Dexamethasone-d4: 397 > 377 m/z (adjust based on specific d4 labeling)
-
Protocol 2: HPLC-UV Quantification of Dexamethasone Sodium Phosphate in Pharmaceutical Formulations
This protocol is based on a method for the determination of dexamethasone sodium phosphate in bulk and pharmaceutical dosage forms.[2]
1. Materials and Reagents
-
Dexamethasone sodium phosphate (DSP) reference standard
-
Phosphate buffer (pH 6.0)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Pharmaceutical injection containing DSP
2. Preparation of Standard Solutions
-
Prepare a stock solution of DSP (e.g., 100 µg/mL) in phosphate buffer (pH 6.0).
-
From the stock solution, prepare a series of calibration standards ranging from 2 to 50 µg/mL by serial dilution with phosphate buffer.
3. Sample Preparation
-
For a pharmaceutical injection, dilute the formulation with phosphate buffer to obtain a theoretical concentration within the calibration range.
4. HPLC-UV Conditions
-
HPLC System: Agilent 1200 series or similar
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A suitable mixture of methanol and water (e.g., 50:50 v/v) run isocratically.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector set at 242.5 nm.[2]
-
Column Temperature: Ambient
Visualizations
Caption: Workflow for LC-MS/MS quantification of dexamethasone.
Caption: Role of internal standard in LC-MS/MS analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. ekjo.org [ekjo.org]
- 9. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Dexamethasone Phosphate-d4
Welcome to the technical support center for the analysis of Dexamethasone (B1670325) Phosphate-d4 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for analyzing Dexamethasone Phosphate-d4?
A1: Positive electrospray ionization (ESI+) is the most frequently used and recommended ionization mode for the analysis of dexamethasone and its derivatives, including this compound.[1][2]
Q2: What are the expected precursor ions for Dexamethasone Phosphate (B84403) and this compound?
A2: Dexamethasone Phosphate has a molecular weight of approximately 472.44 g/mol . Therefore, the expected protonated precursor ion ([M+H]⁺) is m/z 473.4. For this compound, with four deuterium (B1214612) atoms replacing four hydrogen atoms, the molecular weight increases by approximately 4 g/mol , resulting in an expected precursor ion of m/z 477.4.
Q3: What is the primary fragmentation pattern observed for Dexamethasone Phosphate in MS/MS?
A3: The most common fragmentation pathway for Dexamethasone Phosphate involves the neutral loss of the phosphoric acid group (H₃PO₄), which has a mass of approximately 98 g/mol . This results in a product ion that corresponds to the dexamethasone molecule.
Q4: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
A4: Peak tailing for phosphate-containing compounds is a common issue in LC-MS analysis. It is often caused by the interaction of the phosphate groups with the metal surfaces of the HPLC system, such as the column frit and tubing.[3][4] To mitigate this, consider the following solutions:
-
Use a Biocompatible LC System: Employing an LC system with PEEK or other inert tubing can significantly reduce metal-analyte interactions.
-
Utilize PEEK-lined or Bio-inert Columns: Columns with non-metallic linings prevent the stationary phase from interacting with the metal hardware.[5]
-
Mobile Phase Additives: Adding a small amount of a chelating agent or a phosphate buffer to the mobile phase can help to passivate the active sites on the metal surfaces. However, be cautious as non-volatile buffers are not ideal for MS analysis.[4][6]
Q5: My signal intensity for this compound is low and inconsistent. What are the likely causes and solutions?
A5: Low and variable signal intensity are often symptoms of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte of interest.[7] To address this:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the sample matrix.[7][8]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from matrix components. Experimenting with a different column chemistry may also improve resolution.[7]
-
Post-Column Infusion Experiment: To confirm ion suppression, you can perform a post-column infusion of a standard solution of your analyte while injecting a blank matrix sample. A dip in the signal at the retention time of your analyte will confirm the presence of ion suppression.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the phosphate group with metal surfaces in the LC system. | - Use a biocompatible (PEEK) LC system and column.- Add a low concentration of a competing acid (e.g., trace phosphoric acid) to the mobile phase (use with caution for MS).- Ensure proper column packing and check for voids. |
| Peak Fronting | Column overload. | - Dilute the sample.- Reduce the injection volume. |
| Broad Peaks | - Suboptimal chromatographic conditions.- Large dead volumes in the LC system. | - Optimize the mobile phase composition and gradient.- Check and minimize the length and diameter of all tubing.- Ensure proper fitting connections. |
Guide 2: Low Sensitivity / Poor Signal-to-Noise
| Symptom | Potential Cause | Recommended Solution |
| Low Signal Intensity | - Ion suppression from matrix components.- Suboptimal MS parameters (cone voltage, collision energy).- Inefficient ionization. | - Improve sample clean-up using SPE or LLE.[7][8]- Optimize cone voltage and collision energy.- Adjust mobile phase pH to promote ionization. |
| High Background Noise | - Contaminated mobile phase or LC system.- Electrical noise. | - Use high-purity LC-MS grade solvents.- Flush the LC system thoroughly.- Ensure proper grounding of the MS instrument. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (Dexamethasone-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample (pre-treated with an acid or buffer as per manufacturer's instructions).
-
Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.
-
Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate and reconstitute as described above.
-
2. Liquid Chromatography (LC) Parameters
| Parameter | Recommendation |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
3. Mass Spectrometry (MS) Parameters
These are starting point recommendations and should be optimized for your specific instrument.
| Parameter | Dexamethasone Phosphate | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 473.4 | m/z 477.4 |
| Product Ion (Q3) | m/z 375.2 | m/z 377.2 |
| Cone Voltage (CV) | 20 - 40 V (Optimize) | 20 - 40 V (Optimize) |
| Collision Energy (CE) | 15 - 30 eV (Optimize) | 15 - 30 eV (Optimize) |
| Dwell Time | 100 - 200 ms | 100 - 200 ms |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for optimizing this compound signal.
References
- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation and determination of dexamethasone sodium phosphate in cochlear perilymph fluid by liquid chromatography with ultraviolet monitoring and electrospray ionization mass spectrometry characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of Dexamethasone phosphate-d4
Welcome to the technical support center for Dexamethasone (B1670325) phosphate-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of Dexamethasone phosphate-d4 in experimental settings, with a focus on addressing poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
A1: this compound is a deuterium-labeled version of Dexamethasone phosphate (B84403). Deuterated standards are primarily used as internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] The addition of a known concentration of the deuterated standard to a sample allows for accurate quantification of the unlabeled analyte (Dexamethasone or Dexamethasone phosphate) by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: What are the expected mass transitions for Dexamethasone-d4 in MS/MS analysis?
A2: While this compound is the initial compound, it is often the resulting Dexamethasone-d4 that is monitored after in-source fragmentation or sample preparation. For Dexamethasone, the protonated molecule is [M+H]+ at m/z 393.4. A major fragment is observed at m/z 373.2, resulting from the loss of a hydrofluoric acid molecule.[2] Therefore, for Dexamethasone-d4, the expected parent ion would be shifted by +4 Da. The exact fragmentation will depend on the position of the deuterium (B1214612) labels. A common transition for Dexamethasone is 393 -> 373.[3] For Dexamethasone-d4, you would monitor a transition such as 397 -> 377, assuming the label is on a stable part of the molecule.
Q3: Is this compound stable in solution?
A3: Dexamethasone phosphate is known to be susceptible to hydrolysis and oxidation under certain conditions.[4][5] However, studies have shown that it is chemically and physically stable in 0.9% sodium chloride and 5% dextrose solutions for up to 14 days when stored at room temperature or under refrigeration.[4][6][7] The pH of the solution can impact stability, with stable ranges observed between pH 6.4 and 7.8.[4][7] It is recommended to prepare fresh solutions and avoid prolonged storage at extreme pH values or exposure to light to prevent degradation.[8]
Troubleshooting Guide for Poor Signal Intensity
Poor signal intensity of this compound can arise from various factors, including sample preparation, chromatographic conditions, and mass spectrometer settings.
Sample Preparation Issues
Q4: I am seeing low recovery of this compound after sample extraction. What could be the cause?
A4: Low recovery can be due to inefficient extraction or degradation during sample processing.
-
Extraction Method: For biological matrices like plasma, protein precipitation followed by solid-phase extraction (SPE) is a common and effective method.[2][9] Ensure the SPE cartridge (e.g., Oasis HLB) is appropriate for the analyte and is properly conditioned, loaded, washed, and eluted.
-
pH of Extraction Solution: The pH of your sample and extraction solvents can significantly impact the recovery of Dexamethasone phosphate. Ensure the pH is optimized for your specific sample matrix and extraction protocol.
-
Analyte Adsorption: Dexamethasone phosphate has a known propensity to adsorb to metal surfaces in the LC flow path, which can lead to poor recovery and peak shape.[10] Using systems with technology to mitigate metal interactions (e.g., MaxPeak High Performance Surfaces) can improve performance.[10]
Liquid Chromatography (LC) Issues
Q5: My this compound peak is broad or tailing. How can I improve the peak shape?
A5: Poor peak shape is often related to the LC method.
-
Mobile Phase Composition: The choice of mobile phase and additives is critical. Using a volatile buffer like ammonium (B1175870) acetate (B1210297) or formic acid is recommended for LC-MS.[10][11] Non-volatile buffers like phosphate buffers should be avoided as they can contaminate the mass spectrometer source.[12]
-
Column Chemistry: A C18 column is commonly used for the separation of Dexamethasone and its phosphate ester.[9][11][13] Ensure the column is not degraded or contaminated.
-
Flow Rate and Gradient: Optimize the flow rate and gradient elution to ensure proper separation and peak shape. A typical flow rate is around 0.5 mL/min with a gradient from a low to a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
Mass Spectrometry (MS) Issues
Q6: The signal intensity of my this compound is low in the mass spectrometer. What settings should I check?
A6: Low MS signal can be due to suboptimal ion source parameters or fragmentation.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of Dexamethasone and its phosphate.[9][13]
-
In-source Fragmentation: Dexamethasone phosphate can undergo in-source fragmentation to Dexamethasone. You may need to decide whether to monitor the parent phosphate compound or the dexamethasone fragment. Monitoring the dexamethasone fragment is common.
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to achieve the best signal for this compound.
-
Adduct Formation: The formation of adducts (e.g., sodium [M+Na]+) can split the ion signal between different species, reducing the intensity of the desired protonated molecule [M+H]+. The presence of salts in the sample or mobile phase can promote adduct formation.
Q7: Could isotopic exchange be a problem with this compound?
A7: Deuterium atoms on certain positions of a molecule can be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions. This can lead to a decrease in the signal of the desired deuterated molecule and an increase in the signal of partially or fully non-deuterated forms. While there is no specific literature found on isotopic exchange for this compound, it is a possibility to consider if you observe unexpected mass signals. Using aprotic solvents where possible during sample preparation and minimizing exposure to harsh pH conditions can help mitigate this risk.
Quantitative Data Summary
Table 1: Stability of Dexamethasone Sodium Phosphate in IV Admixtures
| Diluent | Concentration (mg/mL) | Storage Condition | Duration (Days) | pH Range | % of Initial Concentration Retained |
| 0.9% Sodium Chloride | 0.08 - 0.4 | Room Temperature | 14 | 6.4 - 6.8 | 94 - 100%[4][6][7] |
| 0.9% Sodium Chloride | 0.08 - 0.4 | Refrigeration | 14 | 6.4 - 6.8 | 94 - 100%[4][6][7] |
| 5% Dextrose | 0.08 - 0.4 | Room Temperature | 14 | 7.0 - 7.8 | 94 - 100%[4][6][7] |
| 5% Dextrose | 0.08 - 0.4 | Refrigeration | 14 | 7.0 - 7.8 | 94 - 100%[4][6][7] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma, add a known concentration of this compound internal standard.
-
Add 300 µL of a cold mixture of acetonitrile and methanol (B129727) (1:1, v/v) to precipitate proteins.[9][13]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
These are suggested starting parameters and should be optimized for your instrument.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 2.5 µm[10] |
| Mobile Phase A | Water with 0.1% formic acid[10] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[10] |
| Gradient | 15% B to 60% B over 4.5 minutes[10] |
| Flow Rate | 0.5 mL/min[10] |
| Column Temperature | 35 °C[10] |
| Injection Volume | 5 µL[10] |
| MS System | |
| Ionization Mode | ESI Positive[9][13] |
| Monitored Transition | Dexamethasone-d4: e.g., m/z 397 -> 377 |
| Dexamethasone: m/z 393 -> 373[3] | |
| Capillary Voltage | Optimize between 3-5 kV |
| Nebulizer Pressure | Optimize for stable spray |
| Drying Gas Flow & Temp | Optimize for your instrument |
Visualizations
Caption: Troubleshooting workflow for poor signal intensity.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Separation and determination of dexamethasone sodium phosphate in cochlear perilymph fluid by liquid chromatography with ultraviolet monitoring and electrospray ionization mass spectrometry characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [ourarchive.otago.ac.nz]
Technical Support Center: Analysis of Dexamethasone Phosphate-d4
Welcome to the technical support center for the analysis of Dexamethasone (B1670325) phosphate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Dexamethasone phosphate-d4?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting substances from the sample matrix.[1][2] In the context of LC-MS/MS analysis of this compound, components like phospholipids, salts, and proteins present in biological samples (e.g., plasma, urine) can suppress or enhance the analyte's signal at the detector.[1] This interference can lead to inaccurate and imprecise quantification.[1] Ion suppression is the more common phenomenon, where matrix components compete with the analyte for ionization, leading to a weaker signal.[1][3]
Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[4] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be normalized, leading to more accurate quantification.[4]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability.[1][6] Furthermore, differences in retention times between the analyte and the deuterated standard, a phenomenon that can occur with deuterated compounds, can lead to differential matrix effects if they do not co-elute perfectly.[5][7]
Q4: What are the key considerations when using this compound as an internal standard?
A4: Several factors are crucial for the effective use of this compound:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).[4][8]
-
Position of Deuterium (B1214612) Labels: Deuterium atoms should be in stable, non-exchangeable positions to prevent loss of the label during sample processing.[7][8]
-
Co-elution: Ideally, the deuterated standard should co-elute completely with the unlabeled analyte to experience the same matrix effects.[5][8]
-
Chemical Purity: The standard should be free from unlabeled analyte to avoid artificially inflating the measured concentration.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in your analytical method for Dexamethasone phosphate (B84403).
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Possible Causes & Solutions
| Possible Cause | Solution |
| Differential Matrix Effects | The analyte and this compound are not experiencing the same degree of ion suppression or enhancement. Adjust chromatographic conditions to ensure co-elution.[7] Consider more rigorous sample cleanup.[9][10] |
| Column Degradation | Loss of stationary phase or column contamination can affect the separation of the analyte and internal standard. Replace the analytical column and implement a column washing protocol.[4] |
| Inconsistent Sample Preparation | Variability in extraction recovery between samples. Optimize and validate the sample preparation procedure to ensure consistency.[8] |
Issue 2: Analyte and this compound Do Not Co-elute
Possible Causes & Solutions
| Possible Cause | Solution |
| Chromatographic Separation | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5][7] |
| Adjust the mobile phase composition or gradient to minimize the separation.[8] Using a column with slightly lower resolution might help achieve co-elution.[5] |
Issue 3: Unexpectedly High or Low Analyte Concentrations
Possible Causes & Solutions
| Possible Cause | Solution |
| Incorrect Internal Standard Concentration | An error in the preparation of the this compound spiking solution will lead to a systematic bias. Carefully reprepare the internal standard solution and verify its concentration.[4] |
| Cross-Contamination (Carryover) | Carryover from a high concentration sample to a subsequent low concentration sample. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[4] |
| Presence of Unlabeled Analyte in IS | The internal standard may contain the non-deuterated analyte, leading to an overestimation of the analyte concentration. Analyze the internal standard solution alone to check for the presence of the unlabeled analyte.[8] |
| Isotopic Exchange | The deuterium label may be exchanging with protons from the solvent or matrix. Ensure the deuterium labels are on stable positions of the molecule.[7][8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects (ion suppression or enhancement).
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a standard of Dexamethasone phosphate in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the Dexamethasone phosphate standard to the same final concentration as in Set A.[1]
2. Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
3. Calculation:
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[4]
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general guideline for SPE cleanup to reduce matrix interferences.
1. SPE Cartridge Selection:
-
Based on the polarity of Dexamethasone phosphate, a reverse-phase (e.g., C18) or a mixed-mode cartridge can be effective.[2][11]
2. Sample Pre-treatment:
-
Thaw frozen samples (e.g., plasma, urine) at room temperature and centrifuge to remove particulates.[1] For plasma, protein precipitation may be performed prior to loading.[12]
3. SPE Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol (B129727) followed by water through it.[1][11]
-
Loading: Load the pre-treated sample onto the conditioned cartridge.[2]
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove loosely bound impurities while retaining the analyte.[2][11]
-
Elution: Elute Dexamethasone phosphate and its deuterated internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).[1][2]
4. Post-Elution:
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.[2][11]
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Dexamethasone signaling pathway via the Glucocorticoid Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Dexamethasone phosphate-d4 in biological matrices
Welcome to the Technical Support Center for Dexamethasone (B1670325) Phosphate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of Dexamethasone phosphate-d4 in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in bioanalytical methods.
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Internal Standard (IS) Signal in All Samples | 1. IS Spiking Error: The IS solution was not added to the samples. | • Manually review the sample preparation protocol to ensure the IS addition step was performed. |
| 2. IS Degradation: The IS stock or working solution has degraded. | • Prepare a fresh IS spiking solution from a reliable source. | |
| 3. Instrument Malfunction: Issues with the LC-MS system, such as a clogged injector or a problem with the ion source. | • Check the LC-MS system for leaks, proper mobile phase flow, and a stable spray in the ion source.[1] • Verify that the correct MS method, including the MRM transition for this compound, is being used. | |
| High Variability in IS Signal Across a Batch | 1. Inconsistent Sample Preparation: Variable extraction recovery between samples. | • Review the sample preparation procedure for consistency, especially in pipetting and extraction steps. |
| 2. Matrix Effects: Co-eluting components from the biological matrix are suppressing or enhancing the ionization of the IS.[1] | • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. • Optimize chromatographic conditions to separate the IS from interfering matrix components. | |
| 3. Inconsistent Injection Volumes: Autosampler malfunction leading to variable injection volumes. | • Perform an injection precision test with the IS solution to check the autosampler performance. | |
| Gradual Decrease in IS Signal Over a Run | 1. Instrument Contamination: Buildup of matrix components in the ion source or on the LC column. | • Clean the ion source and perform system suitability tests. • If necessary, flush or replace the analytical column. |
| 2. IS Instability in Autosampler: Degradation of the IS in the processed samples while sitting in the autosampler. | • Assess the stability of the IS in the final sample solvent at the autosampler temperature for the expected duration of the run. | |
| IS Peak Shape is Poor (Tailing or Splitting) | 1. Chromatographic Issues: Problems with the analytical column or mobile phase. | • Ensure the column is properly equilibrated. • Check the mobile phase composition and pH. • Consider that steroid phosphates can interact with metal surfaces in the LC flow path, leading to poor peak shape.[2] Using systems with passivation technology may mitigate this issue.[2] |
| 2. IS Degradation on-column: The IS is degrading on the analytical column. | • Evaluate the pH and temperature conditions of the chromatography to ensure they are suitable for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concern for Dexamethasone phosphate (B84403), and by extension this compound, is hydrolysis of the phosphate ester to form Dexamethasone-d4.[3][4][5] This hydrolysis can be enzymatic when in biological matrices like plasma.[5][6][7] Factors such as pH, temperature, and the presence of enzymes can influence the rate of this degradation.[8][9]
Q2: How should I store my this compound stock and working solutions?
A2: Stock solutions of Dexamethasone phosphate are typically prepared in a solvent like methanol (B129727) or a mixture of methanol and water. For long-term storage, it is recommended to keep stock solutions at -20°C or colder. Working solutions, which are often at lower concentrations, should be prepared fresh as needed. If stored, they should be kept at refrigerated temperatures (2-8°C) for a limited duration. Stability studies should be performed to determine the acceptable storage period for your specific solvent and concentration.[10]
Q3: What is the expected stability of this compound in plasma/serum samples?
A3: Dexamethasone sodium phosphate has been shown to be susceptible to in vitro hydrolysis in plasma.[5][7] The rate of hydrolysis can be rapid, especially in rat plasma, with a reported in vitro half-life of 1.75 hours.[7] To minimize this, it is crucial to add a stabilizing agent like EDTA, which is a common anticoagulant that can inhibit the enzymes responsible for hydrolysis.[5][7][11] Samples should be kept on ice after collection and frozen at -20°C or -80°C as soon as possible.
Q4: Can I use the same stability data for Dexamethasone phosphate for this compound?
A4: While stable isotope-labeled internal standards like this compound are expected to have very similar chemical and physical properties to their non-labeled counterparts, it is a regulatory expectation to assess the stability of the internal standard.[10][12] Deuterium-labeled compounds can sometimes exhibit slightly different behavior.[12][13] Therefore, it is best practice to perform stability assessments for this compound under your specific experimental conditions.
Q5: What are the typical stability experiments I should perform for this compound in a biological matrix?
A5: For a comprehensive stability assessment, you should evaluate the following:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Determine the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Evaluate the stability of the analyte in the matrix when stored at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the following tables summarize the stability of Dexamethasone sodium phosphate, which can serve as a close surrogate for initial experimental design. It is imperative to validate the stability of this compound under your specific laboratory conditions.
Table 1: Stability of Dexamethasone Sodium Phosphate in Solution
| Concentration & Diluent | Storage Condition | Duration | % Remaining | Reference |
| 1 mg/mL in 0.9% NaCl | 4°C and 22°C | 28 days | > 97.7% | [14] |
| 10 mg/mL in glass syringes | 4°C and 23°C | 91 days | > 95% | [15][16] |
| 10 mg/mL in plastic syringes | 4°C and 23°C | 55 days | > 93% | [15][16] |
| 0.08 and 0.4 mg/mL in 0.9% NaCl and 5% Dextrose | Room Temp and Refrigerated | 14 days | 94 - 100% | [17][18] |
| 0.5 and 1.0 mg/mL in Ora-Sweet/Ora-Plus | 4°C and 25°C | 91 days | > 90% | [19] |
Table 2: In Vitro Half-Life of Dexamethasone Sodium Phosphate in Plasma
| Biological Matrix | Temperature | In Vitro Half-Life | Reference |
| Rat Plasma | Not Specified | 1.75 hours | [5][7] |
| Sheep and Human Plasma | Not Specified | 10-12 hours | [7] |
Experimental Protocols
Protocol 1: Stock and Working Solution Stability
Objective: To assess the stability of this compound stock and working solutions under intended storage conditions.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a known concentration.
-
Prepare working solutions by diluting the stock solution to the concentration used for spiking biological samples.
-
Divide the solutions into aliquots and store them at the intended temperatures (e.g., 2-8°C for short-term and -20°C for long-term).
-
At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), analyze the stored solutions.
-
Compare the response of the stored solutions to a freshly prepared solution of the same concentration.
-
Acceptance Criteria: The mean concentration of the stored solution should be within ±10% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability in Human Plasma
Objective: To determine the stability of this compound in human plasma after repeated freeze-thaw cycles.
Methodology:
-
Spike a pool of human plasma with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked plasma into multiple aliquots.
-
Store the aliquots at -80°C for at least 24 hours.
-
Subject the samples to the desired number of freeze-thaw cycles (e.g., 3 cycles). A single cycle consists of freezing at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
After the final thaw, process the samples and analyze them with a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of a drug using a stable isotope-labeled internal standard like this compound.
Caption: The primary degradation pathway of this compound in biological matrices involves hydrolysis to Dexamethasone-d4.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. fada.birzeit.edu [fada.birzeit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Stability of dexamethasone sodium phosphate in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Stability of diluted dexamethasone sodium phosphate injection at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dexamethasone phosphate stability and contamination of solutions stored in syringes [pubmed.ncbi.nlm.nih.gov]
- 16. Dexamethasone phosphate stability and contamination of solutions stored in syringes. | Semantic Scholar [semanticscholar.org]
- 17. "Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures" by Fang Zhao, Ina Buga et al. [fisherpub.sjf.edu]
- 18. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cjhp-online.ca [cjhp-online.ca]
Dexamethasone phosphate-d4 degradation pathway and products
Welcome to the Technical Support Center for Dexamethasone Phosphate-d4. This resource provides researchers, scientists, and drug development professionals with detailed information on the degradation pathways of this compound, along with troubleshooting guides and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is the hydrolysis of the phosphate (B84403) ester bond. This reaction cleaves the phosphate group from the molecule, resulting in the formation of its active alcohol derivative, Dexamethasone-d4.[1][2] This conversion is a key step both in vitro and in vivo.[1]
Q2: What are the major degradation products of this compound?
The main degradation product is Dexamethasone-d4, formed via hydrolysis.[2] Further degradation of the Dexamethasone-d4 backbone can occur under more stressful conditions, leading to a variety of other products through pathways like oxidation, hydroxylation, dehydration, and decarboxylation.[3][4]
Q3: What conditions are known to accelerate the degradation of this compound?
Dexamethasone Phosphate is susceptible to degradation under several conditions:
-
Hydrolysis: Accelerated under extreme pH conditions (both acidic and basic).[5][6]
-
Oxidation: Degrades in the presence of oxidizing agents like hydrogen peroxide.[5][6]
-
High Temperature: Thermal stress can induce degradation.[6][7]
-
Photolysis: Exposure to light can also cause degradation.[5]
Q4: How should I store this compound and its solutions to ensure stability?
For optimal stability, stock solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. While studies have shown that Dexamethasone Sodium Phosphate is stable in common intravenous admixtures (0.9% sodium chloride and 5% dextrose) for up to 14 days at room temperature or under refrigeration, preparing fresh solutions for sensitive analytical work is recommended to minimize the risk of degradation.[5][8][9]
Troubleshooting Guide
Problem: I am observing an unexpected peak in my reverse-phase HPLC/LC-MS analysis of this compound.
-
Possible Cause: This is very likely the primary hydrolysis product, Dexamethasone-d4. The phosphate group on the parent molecule is highly polar, giving it a shorter retention time on a C18 column. Upon hydrolysis, the resulting Dexamethasone-d4 is significantly less polar and will therefore have a longer retention time.
-
Solution:
-
Confirm the identity of the new peak by comparing its retention time to a Dexamethasone-d4 standard, if available.
-
Use mass spectrometry to check if the mass of the new peak corresponds to Dexamethasone-d4.
-
Review your sample preparation and storage procedures. Ensure that the pH of your solutions is near neutral and that samples are not exposed to high temperatures or prolonged light, as these conditions promote hydrolysis.
-
Problem: My quantitative results for this compound are inconsistent and lower than expected.
-
Possible Cause: Loss of the parent compound is likely occurring due to degradation during sample handling, preparation, or storage.
-
Solution:
-
Prepare Standards Fresh: Prepare calibration standards fresh from a solid stock before each experiment to avoid issues with solution stability.
-
Control pH: Ensure that the pH of all buffers and diluents is controlled and is in a range where Dexamethasone Phosphate is stable (near neutral).
-
Minimize Exposure: Protect samples and standards from prolonged exposure to light and elevated temperatures throughout your experimental workflow.
-
Evaluate Matrix Effects: If analyzing complex biological samples, consider the possibility of enzymatic degradation and investigate appropriate quenching or extraction procedures.
-
Degradation Pathway and Experimental Workflow
The primary degradation route for this compound is hydrolysis. Further stress conditions can lead to additional degradation products.
References
- 1. Bioavailability of dexamethasone. II. Dexamethasone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijirt.org [ijirt.org]
- 8. "Physical and Chemical Stability of Dexamethasone Sodium Phosphate in I" by Ina Buga, Joy I. Uzoma et al. [scholar.rochesterregional.org]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Dexamethasone Phosphate Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of Dexamethasone (B1670325) phosphate (B84403).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions to guide you in resolving them.
Q1: Why is my Dexamethasone phosphate peak exhibiting tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise the accuracy of quantification.[1][2][3]
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | Active silanol groups on the silica-based column packing can interact with the phosphate group of the analyte, causing tailing.[4][5] To mitigate this, consider the following: • Use a column with end-capping or a different stationary phase. • If your method allows, add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations to mask the silanol groups.[4] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is critical for controlling the ionization state of Dexamethasone phosphate and minimizing undesirable secondary interactions.[5][6] • Ensure the mobile phase pH is accurately prepared and stable. A pH of around 3.0 is often effective.[4][5] • Adjusting the pH slightly (e.g., ±0.2 units) can sometimes improve peak shape.[4] |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4][7] • Wash the column with a strong solvent like 100% Acetonitrile (B52724) or Methanol. • If the issue persists, the column may need to be replaced.[4] |
| Column Overload | Injecting too much sample can lead to mass overload, resulting in peak tailing.[2][3] • Reduce the concentration of the sample being injected.[4] • Alternatively, decrease the injection volume.[4] |
| Metal Interactions | The phosphate group in Dexamethasone phosphate can interact with metal surfaces in the HPLC system, such as the column hardware and frits, leading to peak tailing and analyte loss.[8][9] • Utilize columns with MaxPeak High Performance Surfaces (HPS) technology, which are designed to minimize metal interactions.[8][9] • If using standard stainless-steel hardware, consider adding a metal chelator like EDTA or citric acid to the mobile phase, though be mindful of potential impacts on selectivity and MS detection.[8][10] |
Q2: My Dexamethasone phosphate peak is fronting. What could be the cause?
Peak fronting, where the front half of the peak is broader than the back half, is another form of peak distortion that can affect results.[1][2][3]
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to a fronting peak.[4] • Dissolve the sample in the initial mobile phase composition or a weaker solvent.[4] |
| Column Overload | Similar to tailing, concentration overload can also cause peak fronting.[2] • Reduce the concentration of the sample.[4] • Decrease the injection volume.[4] |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can lead to an uneven distribution on the column and cause fronting.[3] • Ensure complete dissolution of the sample before injection. You may need to try a different solvent or sonicate the sample. |
| Column Collapse | A physical change in the column, such as a void at the inlet, can cause peak fronting.[3] This is a less common cause but should be considered if other troubleshooting steps fail. • If you suspect column collapse, you may need to replace the column.[3] |
Q3: I'm observing poor resolution between Dexamethasone phosphate and other components in my sample. How can I improve this?
Inadequate resolution can lead to inaccurate integration and quantification of peaks.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase plays a crucial role in the separation of analytes. • Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can provide more time for compounds to separate.[5] • Adjust Organic Solvent Ratio: Slightly altering the ratio of the aqueous buffer to the organic solvent can significantly impact selectivity.[5] • Change the Organic Solvent: If using acetonitrile, consider trying methanol. Methanol has different solvent properties and may alter the elution order, potentially improving separation.[5] |
| Inappropriate Mobile Phase pH | The pH can affect the retention times of ionizable compounds differently, thus influencing their separation.[6] • Experiment with slight adjustments to the mobile phase pH to see if the resolution improves. Ensure the new pH is within the stable range for your column.[5] |
| Inadequate Column Efficiency | The efficiency of the column directly impacts its ability to separate closely eluting peaks. • Switch to a column with a smaller particle size (e.g., < 2 µm) or a core-shell particle technology to increase efficiency.[7] |
| Incorrect Column Chemistry | The choice of stationary phase is fundamental to achieving good separation. • If you are using a C18 column, you could try a different C18 from another manufacturer, as they can have different selectivities. Alternatively, a different stationary phase chemistry (e.g., C8 or Phenyl) might provide the necessary selectivity. |
Frequently Asked Questions (FAQs)
Q4: What is a typical starting mobile phase for Dexamethasone phosphate analysis?
A common mobile phase for the analysis of Dexamethasone and its related compounds, including the phosphate ester, is a combination of an acidic aqueous phase and an organic modifier, typically run in a gradient elution mode.[4][5]
-
Mobile Phase A (Aqueous): An acidic buffer is often used to suppress the ionization of silanol groups on the column, which helps to improve peak shape.[5] A common choice is a phosphate buffer, for example, 3.4 g/L of monobasic potassium phosphate in water, with the pH adjusted to 3.0 using phosphoric acid.[4][5] For MS-compatible methods, a volatile buffer like 10 mM ammonium (B1175870) formate (B1220265) in water can be used.[8]
-
Mobile Phase B (Organic): Acetonitrile is the most frequently used organic solvent.[4][5]
Q5: Can I use an ion-pairing agent to improve the retention and peak shape of Dexamethasone phosphate?
Yes, ion-pairing agents can be used in reversed-phase HPLC to improve the retention and separation of ionic compounds like Dexamethasone phosphate.[11][12] These agents are added to the mobile phase and form a neutral ion pair with the charged analyte, which then has a stronger interaction with the non-polar stationary phase. For the negatively charged phosphate group, a cationic ion-pairing agent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), could be used.[12][13]
Q6: What are the advantages of using UPLC-MS/MS for Dexamethasone phosphate analysis?
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) offers several advantages for the analysis of Dexamethasone phosphate, particularly in complex matrices like plasma or other biological fluids.
-
Increased Sensitivity and Selectivity: MS/MS detection is highly selective and sensitive, allowing for the detection and quantification of very low concentrations of the analyte.[14][15]
-
Improved Resolution and Faster Analysis Times: UPLC systems use columns with smaller particles, which results in higher efficiency, better resolution, and significantly shorter run times compared to traditional HPLC.[8]
-
Reduced Solvent Consumption: The faster analysis times and lower flow rates used in UPLC lead to a reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.
Experimental Protocols
Below are detailed methodologies for typical experiments involving the analysis of Dexamethasone phosphate.
Protocol 1: Reversed-Phase HPLC Method for Dexamethasone Sodium Phosphate
This protocol is based on a method for the determination of Dexamethasone Sodium Phosphate in pharmaceutical preparations.[16]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.1% sodium dihydrogen phosphate monohydrate.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 254 nm.[16]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., within the linearity range of 15-60 µg/mL).[16] Filter the sample through a 0.45 µm filter before injection.[16]
Protocol 2: UPLC-MS/MS Method for Dexamethasone Phosphate
This protocol is adapted from methods developed for the analysis of metal-sensitive pharmaceuticals.[8][9]
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A column with high-performance surfaces to minimize metal interactions is recommended (e.g., MaxPeak Premier BEH C18, 10 cm x 4.6 mm, 2.5 µm).[8]
-
Mobile Phase A: 10 mM ammonium formate in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Elution Mode: Gradient elution. The specific gradient profile should be optimized to achieve the best separation.
-
Flow Rate: As recommended for the column dimensions (e.g., 0.4 - 0.6 mL/min).[4]
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[14]
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for Dexamethasone phosphate.
-
Sample Preparation: Prepare samples by diluting in a mixture of water and acetonitrile (e.g., 90:10 v/v).[8]
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for Dexamethasone phosphate analysis.
Table 1: Method Validation Parameters for an RP-HPLC Method [16]
| Parameter | Value |
| Linearity Range | 15-60 µg/mL |
| Correlation Coefficient (R) | 0.9992 |
| Limit of Detection (LOD) | 1.327 µg/mL |
| Limit of Quantitation (LOQ) | 4.425 µg/mL |
| Recovery | 99.269 - 100.980% |
| Intra-day Precision (RSD) | 0.057 - 0.876% |
| Inter-day Precision (RSD) | 0.780 - 0.949% |
Table 2: System Suitability Criteria [4]
| Parameter | Typical Acceptance Criteria | Potential Causes for Failure |
| Tailing Factor (T) | ≤ 2.0 | Active silanol groups, sample overload, pH issues |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time | Pump issues, leaks, inconsistent sample preparation, insufficient column equilibration |
| Theoretical Plates (N) | > 2000 | Column degradation, extra-column dead volume, flow rate too high |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Strategies for improving peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 14. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Dexamethasone phosphate-d4 storage conditions and handling
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability of Dexamethasone (B1670325) phosphate-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Dexamethasone phosphate-d4?
Proper storage is crucial to maintain the integrity and stability of the compound. Conditions vary based on the form of the material. The powder is hygroscopic and should be protected from moisture.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Users should always wear appropriate personal protective equipment.[2] This includes protective gloves, clothing, and eye/face protection.[1][2][3] It is important to wash hands and any exposed skin thoroughly after handling.[1][3]
Q3: What are the primary stability concerns for this compound?
The compound is stable under normal handling and storage conditions.[2] However, it is susceptible to hydrolysis and oxidation under certain conditions.[4] It is important to avoid excess heat and incompatible materials like strong oxidizing agents.
Q4: How should I prepare solutions of this compound for experiments?
When preparing solutions, especially for intravenous administration in neonates, it is recommended to use preservative-free diluents.[5] Commonly used diluents include 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[5][6] Always inspect parenteral products visually for particulate matter and discoloration before administration.[6][7]
Q5: How should this compound waste be disposed of?
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3] This may involve treating it as hazardous or special waste.[2] Spills should be contained and collected with a non-combustible, absorbent material and placed in a suitable container for disposal.[3]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Recommendations |
| Powder | -20°C | 3 years[8] | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] Protect from moisture as the product is hygroscopic.[1] |
| 2°C to 8°C | 2 years[8] | Store refrigerated.[1] | |
| In Solvent | -80°C | 6 months[8] | Use within the recommended timeframe to ensure stability. |
| -20°C | 1 month[8] | ||
| Injection | 20°C to 25°C (68° to 77°F) | As per manufacturer | Store in the original container, protected from direct sunlight.[2][3] |
Table 2: Chemical Stability in Various Preparations
| Preparation | Concentration(s) | Storage Temperature | Duration | Percent of Initial Concentration Retained |
| In 0.9% NaCl or 5% Dextrose (PVC Bags) | 0.08 to 0.4 mg/mL | Room Temperature or Refrigerated | 14 days | 94% to 100%[4][9] |
| Diluted with Bacteriostatic NaCl 0.9% | 1 mg/mL | 4°C or 22°C | 28 days | > 97.7%[10] |
| In Plastic Monject Syringes | 10 mg/mL | 4°C or 23°C | 55 days | > 93%[11] |
| In Glass Glaspak Syringes | 10 mg/mL | 4°C or 23°C | 91 days | > 95%[11] |
| Oral Suspension (Ora-Sweet/Ora-Plus) | 0.5 and 1.0 mg/mL | 4°C or 25°C | 91 days | > 90%[12] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol outlines a general method for assessing the chemical stability of this compound solutions, based on methodologies cited in stability studies.[4][10][11]
Objective: To quantify the concentration of this compound over time and detect the presence of any degradation products.
Materials:
-
This compound solution prepared in the desired diluent (e.g., 0.9% sodium chloride, 5% dextrose).
-
A validated stability-indicating HPLC system with a suitable detector (e.g., UV).
-
Appropriate HPLC column.
-
Mobile phase (to be optimized based on the specific column and system).
-
Reference standard of Dexamethasone phosphate (B84403).
-
pH meter.
Methodology:
-
Preparation: Prepare intravenous admixtures or solutions of this compound at the desired concentrations.[4]
-
Initial Analysis (Day 0): Immediately after preparation, perform the following:
-
Storage: Store the prepared samples under the specified conditions (e.g., refrigerated at 4°C, room temperature at ~23°C).[10][11]
-
Time-Point Analysis: At predetermined intervals (e.g., days 1, 3, 7, 14, 28), withdraw samples from each storage condition.[4][10]
-
Sample Assessment: For each sample at each time point, repeat the visual inspection, pH measurement, and HPLC analysis as performed on Day 0.[4]
-
Data Analysis: Compare the HPLC concentration results from each time point to the initial Day 0 concentration. Stability is typically defined as the retention of 90% or more of the initial drug concentration.[12]
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Standard workflow for handling and storage.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. eugiaus.com [eugiaus.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEXAMETHASONE SODIUM PHOSPHATE INJECTION, USP 100mg per 10mL (10mg per mL) 10mL VIAL [dailymed.nlm.nih.gov]
- 6. pdr.net [pdr.net]
- 7. DailyMed - DEXAMETHASONE SODIUM PHOSPHATE injection, solution [dailymed.nlm.nih.gov]
- 8. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 9. "Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures" by Fang Zhao, Ina Buga et al. [fisherpub.sjf.edu]
- 10. Stability of diluted dexamethasone sodium phosphate injection at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone phosphate stability and contamination of solutions stored in syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cjhp-online.ca [cjhp-online.ca]
Dexamethasone phosphate-d4 solubility in different solvents
Welcome to the technical support center for Dexamethasone Phosphate-d4. This guide provides essential information on solubility, solution preparation, and troubleshooting for researchers, scientists, and drug development professionals. As specific quantitative solubility data for the deuterated standard this compound is not extensively published, this guide utilizes data from its non-deuterated counterpart, Dexamethasone Sodium Phosphate (B84403), which is expected to have very similar solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Dexamethasone Phosphate, particularly as a sodium salt, is a water-soluble prodrug of Dexamethasone.[1][2] Its solubility is significantly higher in aqueous solutions compared to the parent Dexamethasone. The non-deuterated form, Dexamethasone Sodium Phosphate, is freely soluble in water.[3][4][5] In contrast, Dexamethasone itself is practically insoluble in water but soluble in organic solvents.[3][5][6]
Solubility Data Summary (for non-deuterated forms)
| Compound | Solvent | Solubility | Notes |
| Dexamethasone Sodium Phosphate | Water | Freely Soluble (100-1000 mg/mL)[3][5] | The phosphate group greatly increases aqueous solubility.[2] |
| Dexamethasone Sodium Phosphate | Water | ~30 mg/mL[7] | |
| Dexamethasone Sodium Phosphate | PBS (pH 7.2) | ~10 mg/mL[7] | |
| Dexamethasone Sodium Phosphate | Ethanol (96%) | Slightly Soluble[4] | |
| Dexamethasone (parent compound) | DMSO | ~30 mg/mL[6] | For comparison; parent compound has low aqueous solubility. |
| Dexamethasone (parent compound) | Ethanol | ~3 mg/mL[6] | For comparison. |
| Dexamethasone (parent compound) | Water | Practically Insoluble (≤0.1 mg/mL)[3][5] | For comparison. |
Q2: How do I prepare a stock solution of this compound?
Given its high aqueous solubility, this compound (as a salt) can be dissolved directly in aqueous buffers. This protocol describes the standard method for preparing a sterile stock solution.
Experimental Protocol: Preparing an Aqueous Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Use sterile equipment and reagents.
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube or vial.
-
Dissolution: Add the desired volume of sterile aqueous solvent (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium) to the powder.
-
Mixing: Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be clear and colorless.[3]
-
Sterile Filtration (Optional but Recommended): For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended (see Q5).
Q3: My solution is cloudy or has formed a precipitate. What should I do?
Precipitation is uncommon for Dexamethasone Phosphate in aqueous solutions unless the concentration exceeds its solubility limit or if there are issues with the buffer (e.g., incorrect pH, presence of interfering ions). If you encounter precipitation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Dexamethasone Phosphate precipitation.
Additional Troubleshooting Steps:
-
Verify Compound Identity: Ensure you are using Dexamethasone Phosphate, which is water-soluble, and not the parent Dexamethasone, which is poorly soluble in water.[2][5]
-
Check Buffer pH: Dexamethasone phosphate has pKa values of approximately 1.9 and 6.4.[3] Ensure your buffer's pH is compatible. For most physiological buffers (pH ~7.4), solubility should be high.
-
Slow Dilution: When diluting a concentrated stock, add the stock solution to the diluent slowly while mixing vigorously to prevent localized high concentrations that might precipitate.[8]
Q4: What is the general mechanism of action for Dexamethasone Phosphate?
Dexamethasone Phosphate is a prodrug that is rapidly converted by alkaline phosphatases in the body to the active form, Dexamethasone. Dexamethasone is a potent synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR).
The GR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding Dexamethasone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus. Inside the nucleus, the activated GR complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs), modulating the transcription of target genes. This typically results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, leading to its anti-inflammatory and immunosuppressive effects.
Caption: Simplified signaling pathway of Dexamethasone via the Glucocorticoid Receptor.
Q5: How should I store my this compound solutions?
Proper storage is critical to maintain the stability and integrity of your solutions.
-
Powder: The solid powder form should be stored at -20°C for long-term stability (up to 3 years).[9]
-
Stock Solutions:
-
For aqueous solutions, it is often recommended to prepare them fresh or store them for no more than one day.[6][7]
-
However, studies have shown that Dexamethasone Sodium Phosphate solutions can be stable for longer periods. For instance, a 10 mg/mL solution can retain over 93% of its concentration for up to 55 days when stored at 4°C or 23°C in plastic syringes.[10]
-
Dilute solutions (0.1 and 1 mg/mL) in 0.9% sodium chloride were stable for at least 22 days at 25°C.[11]
-
Recommendation: For maximum reproducibility, prepare fresh solutions. If storage is necessary, store sterile-filtered aqueous aliquots at 4°C for short-term use (up to 14 days)[3][12] or at -20°C or -80°C for longer-term storage (up to 1-6 months).[9] Avoid repeated freeze-thaw cycles.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone and dexamethasone-phosphate entry into perilymph compared for middle ear applications in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. scispace.com [scispace.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 10. Dexamethasone phosphate stability and contamination of solutions stored in syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. International Journal of Pharmaceutical Compounding [ijpc.com]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
Minimizing ion suppression effects for Dexamethasone phosphate-d4
Welcome to the technical support center for the analysis of Dexamethasone phosphate-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression effects and ensure accurate and reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][3]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1][2] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, often due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.[1][4]
Q3: What are the common sources of ion suppression in the analysis of this compound from biological samples?
A3: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not adequately removed during sample preparation.[5][6] For corticosteroids like Dexamethasone phosphate, which are often analyzed in complex matrices like plasma, serum, or urine, the main culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these molecules are notorious for causing ion suppression in electrospray ionization (ESI).[5][6]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample collection or preparation can suppress the ionization of analytes.[5][7]
-
Proteins: While most large proteins are removed during initial sample preparation, residual peptides can still co-elute and cause ion suppression.[5]
-
Other Endogenous Molecules: Urine and plasma contain a myriad of other small molecules that can interfere with ionization.[5]
-
Exogenous Contaminants: Plasticizers and other contaminants from sample collection tubes or processing materials can also lead to ion suppression.[5]
Q4: How can I detect if ion suppression is affecting my this compound signal?
A4: A widely used and effective method to identify and locate regions of ion suppression in your chromatogram is the post-column infusion experiment .[1][3][5] This involves continuously infusing a standard solution of this compound into the mass spectrometer after the LC column while injecting a blank matrix sample. A drop in the stable baseline signal of the internal standard indicates that components from the matrix are eluting at that specific time and causing ion suppression.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and mitigating ion suppression effects in your this compound analysis.
Symptom: Low or Inconsistent Peak Areas for this compound
Low and inconsistent peak areas are classic signs of ion suppression.[5] This occurs when molecules in your sample matrix co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[1][5][8]
Step 1: Confirm Ion Suppression
Action: Perform a post-column infusion experiment. Expected Outcome: This will help you visualize the retention time regions where matrix components are causing ion suppression.[1]
Step 2: Optimize Sample Preparation
A robust sample preparation protocol is the most effective way to minimize ion suppression by removing interfering matrix components before LC-MS analysis.[5][6]
| Sample Preparation Technique | Principle | Effectiveness for this compound |
| Solid-Phase Extraction (SPE) | A highly selective method that can effectively remove phospholipids and other interferences while concentrating the analyte.[5] | Highly Recommended. Mixed-mode SPE, combining reversed-phase and ion-exchange, is particularly effective for cleaning up complex biological samples.[5] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | Effective. Can provide cleaner extracts than protein precipitation.[9] |
| Protein Precipitation (PPT) | A simple and fast method to remove the bulk of proteins from plasma or serum samples. | Less Effective. While it removes proteins, it may not effectively remove phospholipids and other small molecule interferences, often leading to significant ion suppression.[6] |
Step 3: Modify Chromatographic and Mass Spectrometric Parameters
In addition to sample preparation, you can adjust your chromatographic and mass spectrometric conditions to mitigate ion suppression.[5]
Chromatographic Separation:
-
Modify the Gradient: A shallower gradient can improve the resolution between this compound and interfering matrix components.[5][9]
-
Change the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity and move your analyte away from interfering peaks.[5][9]
Mass Spectrometry Ionization:
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds, including corticosteroids.[5][10] If your instrumentation allows, testing your method with an APCI source is recommended.[5]
-
Optimize Source Parameters: Fine-tuning parameters such as gas flow, desolvation temperature, and capillary voltage can sometimes help to minimize ion suppression.[8]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece
-
This compound standard solution (at a concentration that provides a stable signal)
-
Extracted blank matrix sample (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for this compound, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
Protocol 2: Matrix Effect Evaluation
Objective: To quantify the extent of ion suppression.
Methodology:
-
Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B: Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure.
-
Set C: Spike the extracted blank matrix from Set B with the same concentration of this compound as the clean solvent standard in Set A.
-
Inject both Set A and Set C and compare the peak areas.
-
Calculate Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Visualizations
Caption: A workflow for troubleshooting ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Addressing conflicting results in dexamethasone gene expression studies
Welcome to the technical support center for researchers investigating the effects of dexamethasone (B1670325) on gene expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret potentially conflicting results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I see conflicting results for the same gene in different dexamethasone studies?
A1: Conflicting results in dexamethasone gene expression studies are common and can arise from several key experimental variables. The most influential factors include:
-
Cell Type Specificity: The transcriptional response to dexamethasone is highly dependent on the cellular context. A gene upregulated in one cell type may be downregulated or unaffected in another.[1][2]
-
Dose-Dependence: The concentration of dexamethasone used is critical. Some genes are sensitive to low doses, while others only respond at higher concentrations.[3][4][5] Different dose-response relationships can lead to seemingly contradictory findings.
-
Time-Dependence: The duration of dexamethasone exposure can significantly alter gene expression profiles. Acute (short-term) and chronic (long-term) treatments can initiate different transcriptional programs.[6][7]
-
Presence of Other Stimuli: Dexamethasone's effects can be modulated by the presence of other signaling molecules, such as inflammatory agents (e.g., LPS, TNF-α).[8][9][10] Its repressive effects are often most pronounced on genes that are induced by inflammatory stimuli.
-
Glucocorticoid Receptor (GR) Sensitivity: Variations in the expression levels and functional isoforms of the glucocorticoid receptor can influence a cell's responsiveness to dexamethasone.[4][5]
Q2: Can dexamethasone both upregulate and downregulate the same gene?
A2: While less common, it is possible for dexamethasone to have discordant effects on the same gene under different conditions. For instance, a gene might be upregulated at a low dose and downregulated at a high dose, or its regulation could differ between cell types.[1] This highlights the importance of carefully controlling for experimental variables.
Q3: What are the primary molecular mechanisms by which dexamethasone regulates gene expression?
A3: Dexamethasone primarily acts through the glucocorticoid receptor (GR). Upon binding dexamethasone, the GR translocates to the nucleus and regulates gene expression through two main mechanisms:[11]
-
Transactivation: The GR directly binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This is often associated with the anti-inflammatory effects of dexamethasone through the induction of anti-inflammatory proteins.[11][12]
-
Transrepression: The GR indirectly represses gene expression by interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression.[8][9][10][11] This mechanism does not typically involve direct binding of the GR to the DNA of the repressed gene.
Q4: How does post-transcriptional regulation contribute to dexamethasone's effects?
A4: Dexamethasone can also influence gene expression at the post-transcriptional level by altering the stability of mRNA transcripts. For example, it has been shown to decrease the stability of certain mRNAs, leading to their faster degradation and a reduction in protein synthesis. This adds another layer of complexity to the interpretation of gene expression data.[13]
Troubleshooting Guides
Issue 1: Unexpected Gene Upregulation/Downregulation
Possible Cause: Your experimental conditions may differ significantly from the published studies you are comparing your results to.
Troubleshooting Steps:
-
Verify Dexamethasone Concentration: Ensure the final concentration of dexamethasone in your cell culture or animal model is accurate. Prepare fresh dilutions for each experiment.
-
Characterize Your Cell Line: Confirm the identity and purity of your cell line. Different passages of the same cell line can sometimes exhibit altered responses.
-
Standardize Treatment Duration: Use a consistent and clearly defined treatment duration in all your experiments. Consider performing a time-course experiment to capture the dynamic changes in gene expression.
-
Control for Confounding Factors: Ensure that your experimental and control groups are treated identically, with the only variable being the presence or absence of dexamethasone. Pay attention to factors like serum in the culture medium, which can contain endogenous glucocorticoids.
Issue 2: High Variability Between Replicates
Possible Cause: Inconsistent experimental procedures or cellular heterogeneity can lead to high variability.
Troubleshooting Steps:
-
Synchronize Cell Cultures: If possible, synchronize the cell cycle of your cultures before treatment, as this can influence the response to dexamethasone.
-
Ensure Homogeneous Treatment: Make sure that dexamethasone is evenly distributed in the culture medium and that all cells are exposed to the same concentration.
-
Optimize RNA Isolation and Analysis: Use a high-quality RNA isolation method and ensure the integrity of your RNA samples. Use appropriate normalization controls for your qPCR or sequencing analysis.
Data Presentation: Summary of Dexamethasone Effects
The following tables summarize the differential effects of dexamethasone on gene expression based on key experimental variables.
Table 1: Dose-Dependent Gene Expression
| Gene | Low Dose Dexamethasone | High Dose Dexamethasone | Cell Type | Reference |
| Inflammatory Genes | More sensitive to repression | Strong repression | Liver | [4][5] |
| Glucose Metabolism Genes | Less sensitive | Significant regulation | Liver | [4][5] |
| FKBP5, SGK1, TSC22D3 | Upregulation | Upregulation | Cerebral Organoids | [2] |
| PCK1 | Downregulation | Downregulation | Pig Liver | [4] |
Table 2: Cell Type-Specific Gene Expression
| Gene/Pathway | Lung | Peripheral Blood | Reference |
| Cell Type Specific Gene 251 | Discordant effects | Discordant effects | [1] |
| MUC5AC | Repression | Not specified | Human Lung Epithelial Cells |
| Norepinephrine Transporter (NET) | Not specified | Upregulation | Neuroblastoma cells |
Table 3: Time-Dependent Gene Expression
| Time Point | Number of Differentially Expressed Genes (Upregulated/Downregulated) | Cell Type | Reference |
| 16 hours | 199 (118 up / 81 down) | Primary Human Trabecular Meshwork Cells | [6] |
| 7 days | 525 (119 up / 406 down) | Primary Human Trabecular Meshwork Cells | [6] |
| 1 hour | 1711 DEGs | Mouse Adrenal Gland | [14] |
| 24 hours | Expression returned to basal levels for many early response genes | Mouse Adrenal Gland | [14] |
Experimental Protocols
General Protocol for Dexamethasone Treatment and Gene Expression Analysis (Cell Culture)
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of treatment.
-
Dexamethasone Preparation: Prepare a stock solution of dexamethasone in a suitable solvent (e.g., DMSO or ethanol). Further dilute to the desired final concentration in cell culture medium immediately before use.
-
Treatment: Replace the existing medium with the dexamethasone-containing medium. For the control group, use medium with an equivalent concentration of the solvent.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 12, 24 hours).
-
RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction. Proceed with a standard RNA isolation protocol (e.g., using a column-based kit or Trizol).
-
Gene Expression Analysis:
-
RT-qPCR: Reverse transcribe the RNA to cDNA and perform quantitative PCR using gene-specific primers. Normalize the expression data to one or more stable housekeeping genes.
-
RNA-Seq: Prepare libraries from the isolated RNA and perform high-throughput sequencing. Analyze the sequencing data to identify differentially expressed genes.
-
Mandatory Visualizations
Caption: Dexamethasone signaling pathways: Transactivation and Transrepression.
Caption: Standard experimental workflow for studying dexamethasone's effects.
Caption: Logical flow for troubleshooting conflicting dexamethasone study results.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The dose dependence of glucocorticoid-inducible gene expression results from changes in the number of transcriptionally active templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 5. Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Gene-specific mechanisms direct glucocorticoid-receptor-driven repression of inflammatory response genes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. pnas.org [pnas.org]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Mechanism of dexamethasone-mediated interleukin-8 gene suppression in cultured airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ec.bioscientifica.com [ec.bioscientifica.com]
Validation & Comparative
The Analytical Edge: Validating Bioanalytical Methods with Dexamethasone Phosphate-d4
In the landscape of drug discovery and development, the precise and reliable quantification of therapeutic agents in biological matrices is paramount. For corticosteroids like dexamethasone (B1670325), achieving accurate measurements is critical for pharmacokinetic, pharmacodynamic, and toxicological assessments. The choice of an appropriate internal standard is a cornerstone of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the validation of bioanalytical methods for dexamethasone, with a focus on the performance of the deuterated internal standard, Dexamethasone phosphate-d4, against other commonly used internal standards.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby minimizing matrix effects and improving data accuracy and precision.
Performance Data: A Comparative Analysis
The following tables summarize key validation parameters for bioanalytical methods of dexamethasone using this compound and other structural analog internal standards. It is important to note that the data presented is compiled from different studies and does not represent a direct head-to-head comparison within a single experiment.
Table 1: Bioanalytical Method Performance with this compound as Internal Standard
| Linearity Range (ng/mL) | LLOQ (nmol/L) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Matrix | Reference |
| 2 - 600 | - | 81.0 | <15 | <15 | Human Plasma | [1] |
| - | 0.5 | 98 - 103 | <8 | <8 | Serum | [2] |
Table 2: Bioanalytical Method Performance with Alternative Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Matrix | Reference |
| Prednisolone (B192156) | 0.2 - 100 | 0.2 | ~100 | <15 | <15 | Rat Plasma | [3] |
| Flumethasone | 0.5 - 500 (µg/L) | 0.5 (µg/L) | - | <10 | <10 | Human Plasma | [4][5] |
| Beclomethasone | 0.250 - 250 | 0.250 | 88 - 91 | ≤4.8 | ≤5.1 | Human Plasma | [6] |
The data illustrates that methods employing this compound demonstrate excellent recovery and precision. While methods with other internal standards also show acceptable performance, the use of a deuterated standard is theoretically superior in compensating for matrix-induced variations due to its closer structural and physicochemical similarity to the analyte.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of bioanalytical assays. Below are representative protocols for the quantification of dexamethasone in plasma using different internal standards.
Method 1: Dexamethasone Quantification using this compound Internal Standard
This method outlines a sensitive LC-MS/MS assay for the analysis of dexamethasone in serum.
-
Sample Preparation:
-
To 250 µL of serum sample, add 10 µL of this compound internal standard solution.
-
Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).
-
After mixing, the supernatant is evaporated to dryness and reconstituted in 80 µL of 40% methanol (B129727).[2]
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: A linear methanol gradient
-
Total Run Time: 2.5 minutes[2]
-
-
Mass Spectrometry:
-
Instrument: Xevo TQ mass spectrometer
-
Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.[2]
-
Method 2: Dexamethasone Quantification using Prednisolone Internal Standard
This protocol describes an LC-MS/MS method for the simultaneous measurement of dexamethasone and corticosterone (B1669441) in rat plasma.
-
Sample Preparation:
-
To 500 µL of plasma sample, add 50 µL of a methanolic stock solution of prednisolone (1 µg/mL) as the internal standard.
-
Perform solid-phase extraction (SPE) using Oasis HLB cartridges.[3]
-
-
Chromatographic Conditions:
-
Details on the specific column and mobile phase composition were not provided in the abstract.
-
-
Mass Spectrometry:
-
Detection: LC-MS/MS analysis. The protonated molecular ion of dexamethasone at m/z 393.4 gives a major fragment ion at m/z 373.2.[3]
-
Method 3: Dexamethasone Quantification using Flumethasone Internal Standard
This method details a rapid and sensitive LC-MS/MS assay for dexamethasone in human plasma and cochlear perilymph.
-
Sample Preparation:
-
Protein precipitation is performed with a mixture of acetonitrile (B52724) and methanol. Flumethasone is used as the internal standard.[4][5]
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) and methanol.[4][5]
-
-
Mass Spectrometry:
Visualizing the Workflow
A clear understanding of the experimental process is essential for implementing and troubleshooting bioanalytical methods. The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.
Caption: Experimental workflow for bioanalytical method validation.
References
- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances of Isotopic Purity: A Comparative Guide to the Assessment of Dexamethasone Phosphate-d4
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Dexamethasone phosphate-d4, a deuterated analog of a widely used corticosteroid. Supported by experimental data and detailed protocols, this document serves as a practical resource for ensuring the quality and reliability of this critical analytical standard.
The increasing use of deuterated compounds as internal standards in quantitative bioanalysis and as therapeutic agents themselves necessitates rigorous methods for confirming their isotopic enrichment and structural integrity. This compound is frequently employed as an internal standard in pharmacokinetic and metabolic studies of dexamethasone. Its isotopic purity is a critical parameter that can significantly impact the accuracy and precision of analytical data. This guide explores the two primary analytical techniques for this purpose: high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
| Analytical Method | Parameter | Typical Specification |
| Mass Spectrometry | Isotopic Purity (d4) | ≥ 98% |
| Sum of Deuterated Forms (d1-d4) | ≥ 99% | |
| NMR Spectroscopy | Isotopic Enrichment (atom % D) | ≥ 97% |
Note: Data is based on typical specifications for high-quality deuterated standards and may vary between suppliers and batches. It is crucial to consult the Certificate of Analysis for the specific lot of this compound being used.
Experimental Methodologies
The assessment of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a highly sensitive and specific method for determining the isotopic distribution of deuterated compounds.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the isotopologues.
-
Scan Mode: Full scan mode with a resolution of ≥ 70,000.
-
Mass Range: A range that includes the expected m/z values of the protonated molecule and its isotopologues (e.g., m/z 477-485 for [M+H]+ of this compound).
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the d0 to d4 species of the protonated molecule.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
-
The isotopic purity is reported as the percentage of the desired deuterated form (d4).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within the molecule. Both ¹H and ²H NMR can be employed.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4). The choice of solvent should be one in which the non-deuterated compound has well-resolved signals.
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (≥ 400 MHz).
-
Experiment: A standard one-dimensional ¹H NMR experiment.
-
Data Analysis:
-
Identify the signals corresponding to the protons at the sites of deuteration in a reference spectrum of non-deuterated Dexamethasone phosphate.
-
Integrate the residual proton signals at these positions in the ¹H NMR spectrum of the deuterated compound.
-
Compare these integrals to the integral of a signal from a non-deuterated position within the molecule.
-
The reduction in the integral value at the deuterated positions relative to the non-deuterated position provides a measure of the isotopic enrichment.
-
-
-
²H (Deuterium) NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a deuterium (B1214612) probe.
-
Experiment: A one-dimensional ²H NMR experiment.
-
Data Analysis:
-
The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium.
-
The chemical shifts of the deuterium signals can confirm the positions of deuteration.
-
Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different sites.
-
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of assessing the isotopic purity of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the isotopic purity of this compound.
This guide provides a foundational understanding of the critical aspects of assessing the isotopic purity of this compound. By employing the detailed methodologies outlined for high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify the quality of their deuterated standards, leading to more accurate and reliable experimental outcomes. The provided workflows and data serve as a valuable resource for laboratories involved in drug metabolism, pharmacokinetics, and other areas where isotopically labeled compounds are indispensable.
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation with Dexamethasone Phosphate-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are non-negotiable. In the quantitative analysis of dexamethasone (B1670325) phosphate (B84403), a potent synthetic corticosteroid, the choice of internal standard is a critical factor that can significantly impact the integrity of bioanalytical results. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Dexamethasone phosphate-d4, against those using alternative or no internal standards, supported by experimental data to underscore its superiority in ensuring robust and reproducible outcomes.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] By being chemically identical to the analyte, a deuterated internal standard co-elutes and experiences the same ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1] This guide will delve into a comparative analysis of method performance, provide detailed experimental protocols, and visualize the underlying workflows.
Performance Comparison: The Advantage of a Deuterated Internal Standard
The superiority of using a deuterated internal standard like this compound is evident when comparing key validation parameters of analytical methods. The following tables summarize the performance of LC-MS/MS methods for the quantification of dexamethasone and its phosphate ester, highlighting the enhanced precision and accuracy afforded by the use of a deuterated internal standard.
| Method | Internal Standard | Linearity (Correlation Coefficient, r²) | Accuracy (% Recovery) | Precision (% RSD) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Dexamethasone-d4 | >0.99 | 98-103% | <8% | 0.5 nmol/L (~0.2 ng/mL) | [2] |
| LC-MS/MS | Prednisolone | ≥0.99 | Not explicitly stated | Not explicitly stated | 0.2 | [3] |
| LC-MS/MS | Flumethasone | >0.99 | Bias < ±10% | <10% | 0.5 µg/L (0.5 ng/mL) | [4][5] |
| HPLC-UV | None | 0.9992 | 98.6-101.6% | <2% | Not specified | [6] |
| LC-MS/MS | None | >0.990 | ±15% | <15% | 7.8 | [7] |
As the data indicates, methods employing a deuterated internal standard consistently demonstrate high levels of accuracy and precision. While other methods can provide acceptable results, the use of a non-deuterated internal standard or no internal standard at all can be more susceptible to matrix effects and other sources of analytical variability.
Experimental Protocols: A Closer Look at the Methodology
Detailed and reproducible experimental protocols are the bedrock of successful analytical method implementation and cross-validation. Below is a representative LC-MS/MS method for the analysis of dexamethasone phosphate, incorporating this compound as the internal standard.
Representative LC-MS/MS Method Protocol
-
Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation:
-
To 250 µL of plasma sample, add 10 µL of internal standard solution (Dexamethasone-d4).[2]
-
Perform protein precipitation by adding a mixture of acetonitrile (B52724) and methanol (B129727).[4][5]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for dexamethasone and its analogs.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for both the analyte and the internal standard. For dexamethasone, a common transition is m/z 393.2 → 373.2.[3]
-
Visualizing the Workflow and Logical Relationships
To further clarify the processes involved in analytical method cross-validation and the role of a deuterated internal standard, the following diagrams are provided.
Workflow for the cross-validation of an analytical method between two laboratories.
Logical workflow demonstrating the role of a deuterated internal standard in achieving accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. ijnrd.org [ijnrd.org]
- 7. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a fast and sensitive bioanalytical method for the quantitative determination of glucocorticoids--quantitative measurement of dexamethasone in rabbit ocular matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and determination of dexamethasone sodium phosphate in cochlear perilymph fluid by liquid chromatography with ultraviolet monitoring and electrospray ionization mass spectrometry characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Dexamethasone Phosphate-d4 in Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dexamethasone (B1670325) phosphate (B84403) in biological matrices is critical for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard, such as dexamethasone phosphate-d4, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. This guide provides a comparative overview of the linearity and range of bioanalytical methods for dexamethasone and its phosphate ester using various internal standards, with a focus on the utility of deuterated analogs.
Comparison of Linearity and Range with Alternative Internal Standards
The selection of an appropriate internal standard is paramount for the development of robust bioanalytical methods. Ideally, a stable isotope-labeled version of the analyte is preferred as it shares the closest physicochemical properties. However, other structurally similar compounds are also utilized. The following table summarizes the linearity and range of different LC-MS/MS methods for the quantification of dexamethasone and dexamethasone sodium phosphate using various internal standards.
| Analyte(s) | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r) | Reference |
| Dexamethasone | Dexamethasone-d4 | Human Plasma | 2 - 600 ng/mL | Not Reported | |
| Dexamethasone, Dexamethasone Sodium Phosphate | Flumethasone | Human Plasma, Cochlear Perilymph | 0.5 - 500 µg/L | >0.99 | |
| Dexamethasone | Prednisolone | Rat Plasma, Plasma Ultrafiltrate, Fetal Tissue Homogenate | 0.2 - 100 ng/mL | ≥0.99 | |
| Dexamethasone Sodium Phosphate | Not Specified | Cochlear Perilymph Fluid | 0.5 - 50 µg/mL | Not Reported | [1] |
| Dexamethasone Sodium Phosphate, Prednisolone Acetate (B1210297) | Not Specified | Veterinary Injectable Suspension | 10.528 - 23.1616 µg/mL (DMSP) | Not Reported | [2][3][4] |
Note: Data for this compound as an internal standard for Dexamethasone phosphate analysis was not explicitly available in the reviewed literature. The data for Dexamethasone-d4 is presented as a close analog.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the quantification of dexamethasone and its phosphate ester using different internal standards.
Method 1: Dexamethasone in Human Plasma using Dexamethasone-d4 Internal Standard
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Reverse phase chromatography.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Linearity: The method was validated from 2 to 600 ng/mL for dexamethasone.
Method 2: Dexamethasone and Dexamethasone Sodium Phosphate in Human Plasma and Cochlear Perilymph using Flumethasone Internal Standard[1]
-
Sample Preparation: Protein precipitation with a mixture of acetonitrile (B52724) and methanol.
-
Chromatography: C18 column with gradient elution using 5 mM ammonium (B1175870) acetate and methanol.
-
Detection: Electrospray ionization (ESI) in positive mode.
-
Linearity: Standard curves were linear over the concentration range of 0.5-500 µg/L for both analytes[5].
Method 3: Dexamethasone in Rat Biofluids and Fetal Tissue using Prednisolone Internal Standard[2]
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis HLB cartridges.
-
Chromatography: Not specified.
-
Detection: LC-MS/MS.
-
Linearity: The assay produced standard curves with a correlation coefficient of ≥ 0.99 within the concentration range of 0.2–100 ng/mL for dexamethasone in plasma[6].
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of an analyte in a biological matrix using an internal standard and LC-MS/MS analysis.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
References
- 1. Separation and determination of dexamethasone sodium phosphate in cochlear perilymph fluid by liquid chromatography with ultraviolet monitoring and electrospray ionization mass spectrometry characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tpcj.org [tpcj.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPLC Method for the Simultaneous Determination of Dexamethasone sodium phosphate and Prednisolone acetate in Injectable Veterinary Suspension - The Pharmaceutical and Chemical Journal [tpcj.org]
- 5. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Dexamethasone Quantification: A Comparative Guide to Using d4-Dexamethasone Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of dexamethasone (B1670325) in biological matrices is paramount. This guide provides an objective comparison of methodologies, underscoring the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing a deuterated internal standard, specifically d4-dexamethasone (d4-dex). The use of a stable isotope-labeled internal standard is a well-established best practice in quantitative mass spectrometry, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring the highest data integrity. [1][2]
The inherent chemical and physical similarities between the analyte and its stable isotope-labeled counterpart ensure they behave almost identically during extraction, chromatography, and ionization.[2] This co-elution and co-ionization behavior allows the d4-dex internal standard to normalize for potential signal suppression or enhancement from the sample matrix, a critical factor for achieving reliable results.[1][2] This guide presents a compilation of performance data from various validated methods utilizing d4-dex, showcasing its role in achieving high accuracy and precision.
Comparative Performance Data
The following table summarizes the performance of several validated LC-MS/MS methods for dexamethasone quantification using a d4-dexamethasone internal standard across different biological matrices. The data consistently demonstrates high accuracy and precision, reinforcing the robustness of this approach.
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Human Plasma | 2 - 600 | 2 | Not explicitly stated | Not explicitly stated | 81.0 | [3] |
| Human Serum | 0.5 - 50 nmol/L | 0.5 nmol/L | 98 - 103 | < 8 | 100 | [4] |
| Bovine Milk | 0.15 - 0.6 | 0.15 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| Rabbit Ocular Tissues | 2.7 - 617.6 | 2.7 | Within 19.3 | Within 13.3 | Not explicitly stated | [6][7] |
| Human Plasma | 0.1 - 150 | Not explicitly stated | 99.6 | < 15 | Not explicitly stated | [8] |
Note: 1 nmol/L is approximately 0.392 ng/mL for dexamethasone.
Experimental Workflow and Protocols
The quantification of dexamethasone in biological samples via LC-MS/MS with a d4-dex internal standard typically follows a standardized workflow. This process ensures the removal of interfering substances and accurate measurement of the target analyte.
Caption: General workflow for the LC-MS/MS quantification of dexamethasone using a d4-dexamethasone internal standard.
Detailed Experimental Protocols
Below are representative methodologies for the key stages of the analysis, compiled from published studies.
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [3][4]
-
Objective: To isolate dexamethasone and the d4-dex internal standard from the biological matrix.
-
Protocol:
-
To a 250 µL aliquot of the biological sample (e.g., serum), add 10 µL of the d4-dexamethasone internal standard solution.[4]
-
Vortex the sample to ensure homogeneity.
-
Add 1 mL of an organic extraction solvent, such as methyl tert-butyl ether (MTBE).[4]
-
Vortex vigorously for several minutes to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a solution suitable for LC-MS/MS analysis, such as 80 µL of 40% methanol.[4]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate dexamethasone from other components and detect it with high specificity and sensitivity.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[6][7]
-
Flow Rate: Flow rates are generally in the range of 0.2 to 0.8 mL/min.[6][7]
-
Total Run Time: Modern methods achieve rapid analysis, with run times as short as 2.5 to 3.5 minutes.[3][4]
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both dexamethasone and d4-dexamethasone.
-
MRM Transitions (example):
-
Dexamethasone: m/z 393.2 → 373.1[9]
-
d4-Dexamethasone: m/z 397.0 → 377.0 (Note: exact masses may vary slightly by instrument and specific deuteration pattern)
-
-
Conclusion
The use of d4-dexamethasone as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of dexamethasone in a variety of biological matrices. The compiled data demonstrates that methods utilizing this stable isotope-labeled standard consistently meet the stringent validation requirements for bioanalytical assays. While other structurally similar compounds can be used as internal standards, they cannot replicate the near-identical physicochemical behavior of a deuterated analogue, which is essential for effectively correcting for matrix effects and other sources of analytical variability.[1] Therefore, for research and development applications demanding the highest level of data quality and reliability, the d4-dexamethasone internal standard is the unequivocal choice.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a fast and sensitive bioanalytical method for the quantitative determination of glucocorticoids-quantitative measurement of dexamethasone in rabbit ocular matrices by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a fast and sensitive bioanalytical method for the quantitative determination of glucocorticoids--quantitative measurement of dexamethasone in rabbit ocular matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Mass Fragmentation: Dexamethasone Phosphate vs. Dexamethasone Phosphate-d4
For researchers, scientists, and drug development professionals, understanding the mass fragmentation patterns of pharmaceutical compounds and their deuterated analogs is crucial for developing robust analytical methods. This guide provides a detailed comparison of the mass fragmentation of dexamethasone (B1670325) phosphate (B84403) and its deuterated form, dexamethasone phosphate-d4, supported by experimental data and protocols.
Dexamethasone phosphate, a phosphate ester of the synthetic glucocorticoid dexamethasone, and its deuterated analog, this compound, are pivotal in various analytical and clinical applications. The subtle difference in their mass due to isotopic labeling leads to distinct fragmentation patterns in mass spectrometry, a cornerstone for their differentiation and quantification in complex biological matrices.
Mass Fragmentation Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of dexamethasone and its metabolites. In positive ion electrospray ionization (ESI) mode, both dexamethasone phosphate and its deuterated counterpart undergo characteristic fragmentation.
Dexamethasone Phosphate:
Under ESI-MS/MS conditions, dexamethasone phosphate typically loses its phosphate group, and the resulting dexamethasone molecule is protonated. The protonated molecule of dexamethasone has a mass-to-charge ratio (m/z) of 393.4.[1] Subsequent fragmentation of this precursor ion predominantly involves the loss of a hydrofluoric acid (HF) molecule, resulting in a major product ion at m/z 373.2.[1] A further loss of a water molecule can lead to a fragment at m/z 355.
This compound:
The following table summarizes the key mass fragmentation data for dexamethasone, which is the core structure for both dexamethasone phosphate and its deuterated analog after the loss of the phosphate group.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Fragmentation Pathway |
| Dexamethasone | 393.4 | 373.2 | Loss of HF |
| Dexamethasone | 393 | 355 | Loss of HF and H₂O |
| Deuterated Dexamethasone (form not specified) | 409 | 391 | Likely loss of HF from the deuterated precursor |
Experimental Protocols
The following is a representative experimental protocol for the LC-MS/MS analysis of dexamethasone, which would be applicable for the analysis of dexamethasone phosphate and its deuterated standard after appropriate sample preparation to cleave the phosphate group or by direct analysis if the instrument parameters are optimized for the phosphate-containing molecules.
Sample Preparation:
A solid-phase extraction (SPE) method is often employed for the extraction of dexamethasone from biological matrices like plasma.
-
Sample Pre-treatment: To 0.5 mL of plasma, add an internal standard solution (e.g., dexamethasone-d4).
-
Protein Precipitation: Precipitate proteins by adding a suitable organic solvent.
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a methanol/water mixture.
-
Elute the analyte with methanol.
-
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dexamethasone: 393.4 → 373.2
-
Dexamethasone-d4 (B1163419) (or similar deuterated standard): 409 → 391
-
-
Collision Energy: Optimized for each transition.
Signaling Pathway and Experimental Workflow
Dexamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). The following diagrams illustrate the signaling pathway of dexamethasone and a typical experimental workflow for its analysis.
Caption: Dexamethasone signaling pathway.
Caption: LC-MS/MS experimental workflow.
References
A Comparative Pharmacokinetic Analysis of Dexamethasone Administration Routes
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of dexamethasone (B1670325) administered via oral, intravenous (IV), intramuscular (IM), and topical routes. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate administration route for their specific research and clinical needs. The data herein is compiled from various human and animal studies to provide a broad overview of the absorption, distribution, metabolism, and excretion of this widely used corticosteroid.
Quantitative Pharmacokinetic Data
The systemic exposure and absorption rates of dexamethasone vary significantly depending on the route of administration. The following table summarizes key pharmacokinetic parameters for oral, intravenous, and intramuscular routes in humans.
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral | 6 mg | 64.4 (median) | 2.0 (median) | 774 (median) | 81%[1][2] |
| 8 mg | 65.9 (± 20.5) | 2.0 | 251.8 (± 59.7) (at 6h) | ~72% (compared to IM)[3][4] | |
| 2 mg | 9.17 - 9.35 | 0.89 - 0.97 | 41.3 - 46.0 | - | |
| Intravenous | 4 mg | - | - | 626 (median) | 100% (Reference) |
| Intramuscular | 6 mg | 101.7 (± 19.2) | 0.5 | 258.3 (± 50.0) (at 6h) | - |
| Topical (Ocular) | 0.1% suspension | Very low systemic absorption | - | - | <2% (absolute aqueous humor)[5][6] |
Note: Pharmacokinetic parameters can vary based on the specific formulation, patient population, and analytical methods used. The data presented represents a selection from published studies to illustrate the comparative profiles.
Experimental Protocols
The following section outlines a typical experimental design for a comparative pharmacokinetic study of dexamethasone, synthesized from methodologies reported in the scientific literature.
Study Design: A Randomized, Crossover Bioavailability Study
1. Objective: To compare the rate and extent of absorption of dexamethasone following oral and intramuscular administration.
2. Study Population: A cohort of healthy adult volunteers or a specific patient population (e.g., pregnant women in their third trimester) is recruited.[3] Key demographics such as age, weight, and sex are recorded.
3. Study Protocol:
- Design: A randomized, two-period, two-sequence crossover design is employed.[3] This design allows each subject to serve as their own control, minimizing inter-individual variability.
- Treatment Arms:
- Arm 1 (Oral): Subjects receive a single oral dose of dexamethasone (e.g., 8 mg tablet).[3]
- Arm 2 (Intramuscular): Subjects receive a single intramuscular injection of dexamethasone (e.g., 6 mg).[3]
- Washout Period: A sufficient washout period (e.g., one week) is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.
- Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]
- Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
4. Bioanalytical Method:
- Dexamethasone concentrations in plasma samples are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a specific radioimmunoassay.[3][7]
5. Pharmacokinetic Analysis:
- Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each subject and each administration route.
- The following parameters are calculated:
- Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
- Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
- AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
- Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation. For the oral route, it is calculated relative to the intravenous route (if included) or intramuscular route.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of dexamethasone action and the typical workflow of its pharmacokinetic evaluation, the following diagrams are provided.
References
- 1. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of dexamethasone and its relationship to dexamethasone suppression test outcome in depressed patients and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the bioavailability of oral and intramuscular dexamethasone in women in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of oral and intramuscular administration of dexamethasone in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. Topical pharmacokinetics of dexamethasone suspensions in the rabbit eye: Bioavailability comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and comparative bioavailability of single, oral 2-mg doses of dexamethasone liquid and tablet formulations: a randomized, controlled, crossover study in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Testing Protocols for Dexamethasone Phosphate Utilizing Deuterated Internal Standards
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug approval process. This guide provides a comprehensive comparison of bioanalytical methods used in bioequivalence studies of dexamethasone (B1670325) phosphate (B84403), with a specific focus on the application of Dexamethasone phosphate-d4 as an internal standard. The use of a stable isotope-labeled internal standard, such as Dexamethasone-d4, is widely considered the gold standard in bioanalysis, offering superior accuracy and precision in quantifying the analyte of interest.[1][2][3] This guide will delve into detailed experimental protocols, present comparative pharmacokinetic data, and explore alternative internal standards.
The Gold Standard: Dexamethasone-d4 as an Internal Standard
The ideal internal standard for bioanalytical methods co-elutes with the analyte and exhibits similar ionization and extraction recovery properties, thereby effectively compensating for variations during sample processing and analysis.[1] Deuterated internal standards, like Dexamethasone-d4, are chemically almost identical to the analyte, making them the preferred choice for LC-MS/MS-based quantification in bioequivalence studies.[1][4]
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of dexamethasone in human plasma using Dexamethasone-d4 as the internal standard. This method is suitable for bioequivalence and clinical trial studies.[4]
Comparison of Bioanalytical Methods
While Dexamethasone-d4 is a preferred internal standard, other structurally similar compounds have also been utilized in the bioanalysis of dexamethasone. The following table summarizes different LC-MS/MS methods, highlighting the internal standard used and key validation parameters.
| Parameter | Method using Dexamethasone-d4[4] | Method using Flumethasone[5] | Method using Prednisolone[6] |
| Internal Standard | Dexamethasone-d4 | Flumethasone (B526066) | Prednisolone |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Human Plasma and Cochlear Perilymph | Rat Plasma, Ultrafiltrate, and Fetal Tissues |
| Linearity Range | 2 - 600 ng/mL | 0.5 - 500 µg/L | 0.2 - 100 ng/mL (Dexamethasone) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 µg/L | 0.2 ng/mL (Dexamethasone) |
| Mean Recovery | 81.0% | Not Reported | Complete Extraction Recovery |
| Intra- and Inter-day Precision (CV%) | Not explicitly stated, but method validated | < 10% | Not explicitly stated, but method validated |
| Intra- and Inter-day Accuracy (Bias%) | Not explicitly stated, but method validated | < ±10% | Not explicitly stated, but method validated |
Comparative Bioequivalence Study Data
The ultimate goal of these bioanalytical methods is to support bioequivalence studies that compare a test formulation to a reference formulation. Below is a summary of pharmacokinetic data from a comparative bioavailability study of two 4 mg dexamethasone tablet formulations in healthy volunteers.
| Pharmacokinetic Parameter | Test Formulation (4 mg Dexamethasone)[7] | Reference Formulation (4 mg Dexamethasone)[7] |
| Cmax (ng/mL) | 98.02 | 97.82 |
| AUC0-t (ng·h/mL) | 501.61 | 507.10 |
| AUC0-∞ (ng·h/mL) | 518.88 | 525.20 |
| Tmax (h) | 0.75 (median) | 0.75 (median) |
| t1/2 (h) | 3.44 | 3.38 |
The results of this study indicated that the two formulations were bioequivalent.[7]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful execution of bioequivalence studies.
Bioanalytical Method Using Dexamethasone-d4
This protocol outlines a validated LC-MS/MS method for the quantification of dexamethasone in human plasma.[4]
1. Sample Preparation: Liquid-Liquid Extraction
-
To a volume of human plasma, add Dexamethasone-d4 solution as the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A suitable reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for the column dimensions.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both dexamethasone and Dexamethasone-d4.
Bioanalytical Method Using Flumethasone as an Internal Standard
This protocol describes an LC-MS/MS assay for the determination of dexamethasone and dexamethasone sodium phosphate.[5]
1. Sample Preparation: Protein Precipitation
-
To a plasma or perilymph sample, add a mixture of acetonitrile (B52724) and methanol (B129727) to precipitate proteins.[5]
-
Add flumethasone solution as the internal standard.[5]
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.[5]
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 column.[5]
-
Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) and methanol.[5]
-
Mass Spectrometry: Detection using electrospray ionization in the positive mode.[5]
Visualizing the Workflow
To better illustrate the key processes in a typical bioequivalence study involving dexamethasone phosphate, the following diagrams have been generated.
Caption: High-level workflow of a typical bioequivalence study.
Caption: Detailed workflow for sample preparation using LLE.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
Navigating the Analytical Landscape: A Comparative Guide to Dexamethasone Phosphate Analysis Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide offers a comparative overview of analytical methodologies for Dexamethasone (B1670325) phosphate (B84403), with a focus on the use of Dexamethasone phosphate-d4 as an internal standard to ensure analytical accuracy. While a formal, multi-laboratory collaborative study on this specific analysis is not publicly available, this document synthesizes data from various single-laboratory validation studies to provide a valuable comparative perspective.
Dexamethasone phosphate is a widely used corticosteroid, and its accurate measurement in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to correct for variability during sample preparation and analysis, thereby enhancing the robustness and reliability of the analytical method.[3]
Comparative Analysis of Method Performance
The following tables summarize the performance characteristics of different analytical methods for the quantification of Dexamethasone phosphate. These methods, employing techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection, demonstrate the expected performance benchmarks for laboratories developing or validating their own assays.
Table 1: Performance Characteristics of HPLC-UV Methods for Dexamethasone Phosphate Analysis
| Parameter | Method A | Method B |
| Linearity Range | 15-60 µg/mL | 2.0-30.0 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9995 |
| Intra-day Precision (%RSD) | 0.057 - 0.876 | < 2.0 |
| Inter-day Precision (%RSD) | 0.780 - 0.949 | Not Reported |
| Accuracy (% Recovery) | 99.27 - 100.98 | 93.3 |
| Limit of Detection (LOD) | 1.327 µg/mL | Not Reported |
| Limit of Quantitation (LOQ) | 4.425 µg/mL | Not Reported |
| Reference | [4] | [5] |
Table 2: Performance Characteristics of LC-MS/MS Method for Dexamethasone and Dexamethasone Phosphate Analysis
| Parameter | Method C |
| Linearity Range | 0.5-500 µg/L |
| Correlation Coefficient (r) | > 0.99 |
| Intra-day Precision (%CV) | < 10 |
| Inter-day Precision (%CV) | < 10 |
| Accuracy (Bias) | < ±10% |
| Limit of Quantitation (LOQ) | 0.5 µg/L |
| Internal Standard | Flumethasone |
| Reference | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are representative protocols based on published literature.
Protocol 1: RP-HPLC-UV Method[4]
-
Sample Preparation: Chitosan microspheres containing Dexamethasone sodium phosphate were accurately weighed and dissolved in a suitable solvent. The solution was then filtered before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 242 nm.
-
-
Internal Standard: Not explicitly used in this specific method, highlighting a key difference in approach.
Protocol 2: LC-MS/MS Method for Plasma and Perilymph[6]
-
Sample Preparation: Proteins were precipitated from plasma or perilymph samples using a mixture of acetonitrile (B52724) and methanol. The supernatant was then collected for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) and methanol.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
-
Internal Standard: Flumethasone was used in this study. Dexamethasone-d4 is also a suitable internal standard for such assays.[3]
Visualizing the Workflow and Principles
To further elucidate the analytical process, the following diagrams illustrate the experimental workflow and the fundamental role of an internal standard.
Caption: Experimental workflow for Dexamethasone phosphate analysis.
Caption: Principle of using a deuterated internal standard.
References
- 1. jpsbr.org [jpsbr.org]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to the Limit of Detection and Quantification of Dexamethasone Phosphate-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic compounds and their metabolites is paramount. In the realm of bioanalysis, particularly for corticosteroids like dexamethasone (B1670325), the use of stable isotope-labeled internal standards is the gold standard for achieving reliable results. This guide provides a comprehensive comparison of the analytical performance of Dexamethasone phosphate-d4, focusing on its limit of detection (LOD) and limit of quantification (LOQ), and contextualizes its use against other analytical standards.
This compound is the deuterated form of Dexamethasone phosphate (B84403) and is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Its structural similarity to the analyte of interest, Dexamethasone or Dexamethasone phosphate, allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[4][5] While specific LOD and LOQ values for this compound itself are not typically reported (as it is a tool for quantification rather than the analyte being measured), the performance of the analytical methods it enables is critically important.
Performance Comparison: Limits of Detection and Quantification
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The following table summarizes the reported LOD and LOQ values for Dexamethasone and its phosphate ester using various analytical techniques. These values provide a benchmark for the sensitivity that can be achieved in assays where this compound would be an appropriate internal standard.
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Dexamethasone Sodium Phosphate | Spectrophotometry | Bulk/Pharmaceuticals | 0.83 µg/mL | 2.5 µg/mL | [6][7] |
| Dexamethasone Sodium Phosphate | RP-HPLC | Nasal Chitosan Microspheres | 1.327 µg/mL | 4.425 µg/mL | [8] |
| Dexamethasone | RP-HPLC | - | 0.125 µg/mL | 0.250 µg/mL | [9] |
| Dexamethasone | LC-MS/MS | Human Plasma | - | 0.5 µg/L | [10] |
| Dexamethasone | LC-MS/MS | Rat Plasma | - | 0.2 ng/mL | [11] |
| Dexamethasone | LC-MS/MS | Human Plasma | - | 2 ng/mL | [2] |
| Dexamethasone | LC-MS/MS | Serum | - | 0.5 nmol/L | [3] |
| Dexamethasone EP Impurity K | HPLC-UV | - | 0.081 µg/mL | 0.162 µg/mL | [12] |
The Role and Comparison of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the preferred choice in quantitative mass spectrometry.[13] They offer superior performance compared to non-deuterated (structural analogue) internal standards because their physicochemical properties are nearly identical to the analyte.[14]
Advantages of Deuterated Standards like this compound:
-
Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards effectively compensate for variations in sample extraction, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and reproducible results.[5]
-
Improved Reliability: The use of deuterated standards is recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[5]
Potential Considerations with Deuterated Standards:
-
Isotope Effect: The mass difference between hydrogen and deuterium (B1214612) can sometimes lead to a slight chromatographic shift between the deuterated standard and the native analyte. This can result in differential matrix effects if the two compounds do not elute at precisely the same time.[4]
-
Isotopic Instability: In some cases, deuterium atoms can be lost or exchanged with hydrogen from the solvent, which can affect the accuracy of quantification.[4]
For the highest level of analytical rigor, ¹³C-labeled internal standards are often considered superior to their deuterated counterparts as they are less prone to chromatographic shifts and isotopic instability.[13] However, deuterated standards like this compound are more commonly used due to their lower cost and wider availability.[4][13]
Experimental Protocols
A detailed methodology is crucial for establishing the LOD and LOQ of an analytical method for Dexamethasone, using this compound as an internal standard.
Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Methodology for LOD and LOQ Determination by LC-MS/MS
-
Instrumentation and Conditions:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for Dexamethasone and this compound are monitored.
-
-
Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of Dexamethasone and this compound in a suitable solvent like methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., plasma, urine) with known concentrations of Dexamethasone and a constant concentration of this compound. The concentration range should bracket the expected LOQ.
-
Blank Samples: Prepare blank matrix samples with only the internal standard to assess for interferences.
-
-
Sample Preparation:
-
Determination of LOD and LOQ:
-
Signal-to-Noise (S/N) Ratio Method: Analyze multiple blank samples and samples spiked at low concentrations. The LOD is typically determined as the concentration that produces a signal-to-noise ratio of approximately 3:1. The LOQ is the concentration that yields a signal-to-noise ratio of about 10:1.[9][12]
-
Calibration Curve Method: The LOD and LOQ can also be calculated based on the standard deviation of the response and the slope of the calibration curve.[12]
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
-
Validation at the LOQ:
-
The determined LOQ must be validated by demonstrating acceptable precision and accuracy. This is typically achieved by analyzing multiple replicates of a sample spiked at the LOQ concentration. The precision (%CV) and accuracy (%bias) should be within acceptable limits (e.g., ±20%).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of dexamethasone sodium phosphate in bulk and pharmaceuticals at suitable pH values using the spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Dexamethasone Phosphate-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Dexamethasone phosphate-d4, a deuterated form of the corticosteroid Dexamethasone phosphate. The following procedural steps and data will help ensure safe laboratory operations and proper disposal.
Hazard Identification and Classification
This compound is a synthetic corticosteroid. While specific toxicity data for the deuterated form is limited, the safety profile is based on the parent compound, Dexamethasone sodium phosphate. The primary hazards are related to its pharmacological effects and potential for reproductive toxicity.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H361: Suspected of damaging fertility or the unborn child.[1][2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
| Hazard Class | GHS Classification |
| Skin Irritation | Category 2[1] |
| Eye Irritation | Category 2A[1] |
| Reproductive Toxicity | Category 2[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2[2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling procedure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Consider double gloving. Nitrile or other impervious gloves are recommended.[3] |
| Eyes/Face | Safety glasses with side shields or goggles | A face shield may be necessary if there is a risk of splashing or aerosol generation.[4] |
| Body | Laboratory coat or work uniform | A long-sleeved, fluid-repellent gown should be used if significant contact is anticipated.[4] |
| Respiratory | Use in a well-ventilated area or under a fume hood. | If dusts or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) with HEPA filters may be required.[3] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood for procedures that may generate dusts or aerosols.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[3]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).[1] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][3]
-
Weighing and Transferring:
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly.
-
If the solvent is volatile or hazardous, perform this step in a fume hood.
-
-
Post-Handling:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6] |
Disposal Plan
The disposal of this compound and its containers must be in accordance with local, state, and federal regulations.
Waste Characterization:
-
The waste may be classified as hazardous due to the reproductive toxicity of the compound.
-
If dissolved in a hazardous solvent, the entire solution will be considered hazardous waste.
Disposal Procedure:
-
Segregation: Collect waste containing this compound separately from other laboratory waste.
-
Labeling: Clearly label the waste container with its contents, including the full chemical name and associated hazards.
-
Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
Deuterated compounds themselves are not always classified as hazardous waste. Some suppliers may offer recycling or take-back programs for deuterated materials, which is an environmentally preferable option to investigate.[7][8]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
